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  • Product: 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
  • CAS: 1303889-72-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated structural properties of 3-(3-Aminopropyl)imidazolidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific salt in the public domain, this guide synthesizes information from closely related imidazolidine-2,4-dione (hydantoin) derivatives to predict its structural characteristics. We will delve into the core chemical identity, expected crystallographic features, and a detailed breakdown of the spectroscopic signatures that would be anticipated from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and structural elucidation of this class of compounds, offering a robust framework for researchers entering this area of study. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure scientific integrity.

Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in drugs such as the anticonvulsant phenytoin, and its derivatives' broad spectrum of biological activities, including antiviral, and antitumoral properties, underscore the importance of this heterocyclic system.[3][4] The introduction of an aminopropyl side chain at the N-3 position and its formulation as a hydrochloride salt are expected to modulate the physicochemical properties of the parent scaffold, influencing its solubility, stability, and bioavailability. A thorough understanding of the structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is therefore a critical prerequisite for its development as a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

While a specific CAS number for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride has not been identified in publicly available databases, the free base is registered under CAS number 138088-05-8.[5] The hydrochloride salt of a dimethylated analog, 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride, is assigned CAS number 2172051-84-0, indicating that the target compound will have a unique identifier.[6]

PropertyPredicted Value/InformationSource/Basis
Chemical Name 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochlorideIUPAC Nomenclature
Molecular Formula C₆H₁₂ClN₃O₂Calculated
Molecular Weight 193.63 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidGeneral property of similar salts
Solubility Expected to be soluble in water and polar protic solventsPresence of the hydrochloride salt
Melting Point Expected to be a sharp, defined melting pointCrystalline solid nature

Synthesis and Crystallization

The synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride would likely proceed through a multi-step process, culminating in the formation of the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis Pathway A Starting Materials (e.g., Imidazolidine-2,4-dione, 3-bromopropylamine hydrobromide) B N-Alkylation Reaction A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C Purification of Free Base B->C Work-up & Chromatography D Salt Formation with HCl C->D Anhydrous HCl in appropriate solvent E Crystallization D->E Controlled cooling or solvent evaporation F Isolated Crystalline Product E->F

Caption: A generalized workflow for the synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

Detailed Experimental Protocol: Synthesis

Rationale: This protocol is based on established methods for the N-alkylation of hydantoins.[7] The use of a strong base like potassium carbonate facilitates the deprotonation of the hydantoin nitrogen, enabling nucleophilic attack on the alkyl halide. The final step involves the conversion to the hydrochloride salt to improve handling and solubility.

Materials:

  • Imidazolidine-2,4-dione

  • 3-Bromopropylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Diethyl ether

Procedure:

  • To a solution of imidazolidine-2,4-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-bromopropylamine hydrobromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until completion.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Structural Elucidation: A Multi-technique Approach

A combination of X-ray crystallography and spectroscopic methods is essential for the unambiguous determination of the structural properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

Structural_Elucidation_Workflow cluster_elucidation Structural Analysis A Crystalline Sample B X-ray Crystallography A->B D NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->D F Infrared Spectroscopy A->F H Mass Spectrometry A->H C Single Crystal Structure B->C J Comprehensive Structural Characterization C->J E Connectivity & Conformation D->E E->J G Functional Groups F->G G->J I Molecular Weight & Fragmentation H->I I->J

Caption: An integrated workflow for the comprehensive structural characterization of the target molecule.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Based on studies of similar hydantoin derivatives, it is anticipated that the imidazolidine-2,4-dione ring will be nearly planar.[8][9] The aminopropyl side chain will likely exhibit a degree of conformational flexibility. A key feature of the crystal packing will be the extensive hydrogen bonding network involving the N-H protons of the hydantoin ring, the ammonium group of the side chain, the carbonyl oxygens, and the chloride counter-ion.[1]

Expected Crystal Data:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Key InteractionsN-H···O, N-H···Cl, and C-H···O hydrogen bonds
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

4.2.1. ¹H NMR Spectroscopy

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N1-H 7.5 - 8.5br s-Exchangeable with D₂O.
C5-H~3.9s-Methylene protons on the hydantoin ring.
N3-CH3.5 - 3.8t6-8Methylene group adjacent to the hydantoin nitrogen.
CH ₂ (middle)1.8 - 2.2p6-8Central methylene group of the propyl chain.
CH ₂-NH₃⁺2.8 - 3.2t6-8Methylene group adjacent to the ammonium group.
-NH ₃⁺8.0 - 9.0br s-Exchangeable with D₂O.

4.2.2. ¹³C NMR Spectroscopy

CarbonExpected Chemical Shift (δ, ppm)Notes
C2 (C=O)170 - 175Carbonyl adjacent to two nitrogens.
C4 (C=O)155 - 160Carbonyl adjacent to one nitrogen and one methylene.
C545 - 50Methylene carbon of the hydantoin ring.
N3-C H₂38 - 42Methylene carbon attached to the hydantoin nitrogen.
C H₂ (middle)25 - 30Central methylene carbon of the propyl chain.
C H₂-NH₃⁺35 - 40Methylene carbon adjacent to the ammonium group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Ammonium)3200 - 2800Strong, broadOverlapping with C-H stretches.
N-H Stretch (Hydantoin)3300 - 3100Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1780 - 1700Strong, sharpTwo distinct bands may be observed for the two carbonyls.
N-H Bend (Ammonium)1600 - 1500Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electrospray Ionization - Positive Mode):

  • [M+H]⁺: The protonated molecule of the free base (m/z = 158.09).

  • Key Fragments: Loss of the aminopropyl side chain, cleavage of the hydantoin ring.

Conclusion

References

  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride. NextSDS. [Link]

  • A crystallographic investigation of the structures and hydrogen bonding properties of two substituted hydantoins. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Hydantoin, 3-(3-(dimethylamino)propyl)-1-phenyl-2-thio-, hydrochloride. PubChemLite. [Link]

  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [Link]

  • Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride. PubChemLite. [Link]

  • Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). ResearchGate. [Link]

  • Synthesis, Crystal and Molecular Structure, and Hydrogen-bonding Patterns in Hydantoin-L-Aspartic Acid. Redalyc. [Link]

  • Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing. [Link]

  • Synthesis and Crystal Structure Determination of Hydantoin-L-Proline. ResearchGate. [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. [Link]

  • Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Hydantoin, 1-butyl-. SpectraBase. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PMC. [Link]

  • Synthesis and characterization of new imidazolidineiminothione and bis-imidazolidineiminothione derivatives as potential antimicrobial agents. European Journal of Chemistry. [Link]

  • 3-aminoimidazolidine-2,4-dione. NextSDS. [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. [Link]

  • Hydantoin, 3-(3-(dimethylamino)propyl)-5-methyl-2-thio-, hydrochloride. BuyersGuideChem. [Link]

  • Hydantoin, 3-(3-(dimethylamino)propyl)-, hydrochloride. NextSDS. [Link]

  • Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. [Link]

  • 3-(3-Aminoprop-2-enyl)imidazolidine-2,4-dione. PubChem. [Link]

Sources

Exploratory

Technical Guide: 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Drug Discovery & Modular Synthesis

Executive Summary & Strategic Context In modern medicinal chemistry, the selection of versatile small-molecule scaffolds is critical for accelerating hit-to-lead optimization. 3-(3-Aminopropyl)imidazolidine-2,4-dione hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, the selection of versatile small-molecule scaffolds is critical for accelerating hit-to-lead optimization. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) represents a highly strategic building block[1]. By combining the pharmacologically privileged hydantoin core (imidazolidine-2,4-dione) with a flexible, highly reactive primary amine handle, this compound serves as an ideal precursor for synthesizing anticonvulsants, antimicrobial agents, and complex linker systems for Targeted Protein Degradation (TPD)[2].

As a Senior Application Scientist, I approach the integration of this scaffold not merely as a synthetic step, but as a modular assembly process. This guide details the physicochemical properties, structural causality, and self-validating experimental workflows required to successfully deploy this compound in your drug discovery pipeline.

Physicochemical Profiling & Quantitative Data

Understanding the exact mass and physical state of your building block is the first step in ensuring stoichiometric precision. The compound is commercially supplied as a hydrochloride salt, which is a deliberate design choice to enhance bench stability and aqueous solubility[3].

Table 1: Core Physicochemical Properties
PropertyValueTechnical Significance
Chemical Name 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1303889-72-6Unique identifier for sourcing[4].
Molecular Formula C₆H₁₂ClN₃O₂Includes the HCl equivalent[3].
Molecular Weight (Salt) 193.63 g/mol Used for all stoichiometric calculations[3].
Molecular Weight (Free Base) 157.17 g/mol Used for calculating final product mass (M + 139.15 Da after water loss in amide coupling)[5].
Hydrogen Bond Donors 3 (NH₂, NH)High potential for target protein interaction.
Hydrogen Bond Acceptors 3 (C=O, C=O, NH₂)Enhances aqueous solubility.
Optimal Storage 4°C, DesiccatedPrevents hygroscopic degradation of the salt[3].

Structural Causality: Why This Scaffold?

Every structural feature of 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride serves a specific, causal purpose in synthetic chemistry:

  • The Hydantoin Ring (Imidazolidine-2,4-dione): This core is a well-documented pharmacophore. The N3 position is intrinsically more acidic than N1, meaning that pre-functionalization at N3 (as seen in this commercially available building block) saves chemists a notoriously difficult regioselective alkylation step.

  • The 3-Aminopropyl Spacer: A three-carbon chain provides optimal steric flexibility, ensuring that the primary amine can reach deep into binding pockets or extend outward into solvent-exposed regions when used as a PROTAC linker.

  • The Hydrochloride Salt: Primary amines are highly susceptible to atmospheric oxidation and can react with CO₂ to form carbamates. The HCl salt protonates the amine, locking it in an unreactive state. This drastically improves shelf life. During synthesis, an organic base is used to liberate the nucleophile in situ.

StructureLogic Core 3-(3-Aminopropyl)hydantoin HCl (CAS: 1303889-72-6) Feature1 Hydantoin Ring (Pharmacophore Base) Core->Feature1 Scaffold Feature2 Propyl Linker (Steric Flexibility) Core->Feature2 Spacer Feature3 Primary Amine (Conjugation Handle) Core->Feature3 Reactivity Feature4 HCl Salt Form (Oxidation Resistance) Core->Feature4 Stability

Fig 1. Functional deconstruction of the 3-(3-aminopropyl)imidazolidine-2,4-dione architecture.

Self-Validating Experimental Workflow: Amide Coupling

To utilize this compound effectively, the most common reaction is amide bond formation with a target carboxylic acid. The following protocol is designed as a self-validating system , meaning in-process controls (IPCs) are built into the methodology to guarantee success and prevent downstream purification failures.

Causality Behind Reagent Selection
  • Coupling Agent (HATU): Chosen over EDC/DCC because HATU rapidly forms highly reactive OAt esters, minimizing racemization of any chiral centers on your target carboxylic acid.

  • Base (DIPEA): N,N-Diisopropylethylamine is sterically hindered. It will not act as a competing nucleophile, but it is strong enough to deprotonate the HCl salt of our hydantoin building block, liberating the free amine for nucleophilic attack.

Step-by-Step Methodology

Step 1: Baseline Profiling (Validation Check 1)

  • Run an LC-MS of the starting 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride (Expected [M+H]⁺ = 158.2 m/z) and your target carboxylic acid to establish retention time (Rt) baselines.

Step 2: Carboxylic Acid Activation

  • In an oven-dried vial under N₂, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.1 M concentration).

  • Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA.

  • Causality: The 3.0 eq of DIPEA is critical. 1.0 eq activates the acid, 1.0 eq neutralizes the HCl salt of the amine (added in Step 3), and 1.0 eq acts as a catalytic excess to drive the reaction.

  • Stir at room temperature for 15 minutes to ensure complete formation of the activated ester.

Step 3: Nucleophilic Coupling

  • Add 1.1 equivalents of 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride[3].

  • Causality: The slight 0.1 eq excess ensures complete consumption of the typically more expensive carboxylic acid.

  • Stir at room temperature for 2 to 4 hours.

Step 4: IPC Monitoring (Validation Check 2)

  • At t=2 hours, sample 5 µL of the reaction mixture, dilute in 100 µL MeCN/H₂O, and inject into the LC-MS.

  • Success Metric: Look for the disappearance of the carboxylic acid peak and the emergence of the product mass. Calculation: Product Mass = Acid Mass + 139.15 Da (Hydantoin free base 157.17 Da - H₂O 18.02 Da).

Step 5: Quench and Purification

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase Prep-HPLC.

Workflow Step1 1. Baseline Profiling LC-MS of Starting Materials Step2 2. Acid Activation R-COOH + HATU + DIPEA in DMF Step1->Step2 Step3 3. Nucleophilic Coupling Add Hydantoin HCl (In situ free-basing) Step2->Step3 Step4 4. IPC Validation Confirm Mass Shift (+139.15 Da) Step3->Step4 Step5 5. Workup & Purification EtOAc Extraction & Prep-HPLC Step4->Step5

Fig 2. Standardized workflow for amide coupling using the 3-(3-aminopropyl)hydantoin scaffold.

Analytical Characterization Standards

To ensure scientific integrity, any derivative synthesized using this scaffold must be validated using the following analytical standards:

  • ¹H-NMR (400 MHz, DMSO-d₆): The signature of the hydantoin core is the highly deshielded N1-proton, which typically appears as a broad singlet around 10.5 - 11.0 ppm. The methylene protons of the propyl chain will appear as distinct multiplets between 1.5 and 3.5 ppm.

  • High-Resolution Mass Spectrometry (HRMS): Ensure the exact mass matches the calculated theoretical mass within a tolerance of < 5 ppm. The isotopic pattern should reflect the absence of chlorine (since the HCl salt is removed during coupling).

References

  • Clinivex. "3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride Supplier." Clinivex. URL:[Link]

  • Iris Biotech GmbH. "epos-SDB 2024.3 - Sum formula: C6H11N3O2*HCl." Iris Biotech. URL: [Link]

Sources

Foundational

In Vitro Mechanism of Action: 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride as a Multitarget Pharmacophore

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary and Structural Rationale In the landscape of rational drug design, 3-(3-Aminopropyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary and Structural Rationale

In the landscape of rational drug design, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) serves as a highly versatile, water-soluble pharmacophore scaffold. Rather than acting as a monolithic, single-target therapeutic, this compound represents a strategic convergence of two distinct chemical motifs:

  • The Imidazolidine-2,4-dione (Hydantoin) Core: A well-characterized moiety known for its ability to modulate neuronal excitability by targeting the inner vestibule of voltage-gated sodium channels (VGSCs) [1].

  • The 3-Aminopropyl Tether: A flexible alkyl chain terminating in a primary amine. As a hydrochloride salt, this amine is protonated at physiological pH (7.4), providing a crucial positive charge required for electrostatic interactions (e.g., salt bridge formation with aspartate residues) in monoaminergic targets like the Serotonin 7 (5-HT7) receptor and the Serotonin Transporter (SERT) [2, 3].

This technical whitepaper deconstructs the in vitro mechanisms of action for this scaffold, detailing the causal biophysics behind its target interactions and providing self-validating experimental workflows for researchers characterizing novel derivatives.

Mechanistic Pathways: Dual-Target Pharmacology

To understand how 3-(3-Aminopropyl)imidazolidine-2,4-dione interacts with cellular targets in vitro, we must isolate the functional contributions of its structural domains.

Voltage-Gated Sodium Channel (VGSC) Modulation

The hydantoin ring is a classic VGSC blocker. In vitro electrophysiological studies demonstrate that hydantoin derivatives do not simply plug the channel pore; instead, they exhibit state-dependent binding [1]. The compound accesses the inner vestibule of the Nav α-subunit when the channel is open, but its highest affinity is for the fast-inactivated state . By hydrogen-bonding (via the C=O and N-H groups of the hydantoin ring) to residues in the S6 segments of domain IV, the scaffold stabilizes the inactive conformation, thereby increasing the refractory period and preventing high-frequency repetitive firing [4].

Serotonergic (5-HT7 / SERT) Interaction

The addition of the 3-aminopropyl group fundamentally shifts the molecule's pharmacological profile. The protonated primary amine mimics the endogenous ethylamine side chain of serotonin[3]. In vitro binding assays reveal that this basic center forms a critical salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of GPCRs like 5-HT7 [2]. The propyl linker provides the exact spatial geometry required to project the hydantoin core into hydrophobic sub-pockets, enhancing binding affinity.

MOA cluster_VGSC Voltage-Gated Sodium Channels (VGSC) cluster_5HT Serotonergic System Compound 3-(3-Aminopropyl)imidazolidine -2,4-dione HCl VGSC_Bind Binds Inner Vestibule (Pore α-subunit) Compound->VGSC_Bind Hydantoin Core Amine_Link Aminopropyl Protonation (Physiological pH) Compound->Amine_Link Alkyl Amine Chain State_Inact Stabilizes Fast-Inactivated State VGSC_Bind->State_Inact Excit_Drop Decreases Neuronal Excitability State_Inact->Excit_Drop Receptor_Bind 5-HT7 / SERT Binding Amine_Link->Receptor_Bind Modulation Neurotransmitter Modulation Receptor_Bind->Modulation

Diagram 1: Dual-pathway mechanism of action for the aminopropyl-hydantoin scaffold.

Self-Validating In Vitro Experimental Workflows

To rigorously evaluate the mechanism of action of this compound, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that artifacts are minimized and causality is clearly established.

Protocol A: Automated Whole-Cell Patch-Clamp (VGSC State-Dependent Block)

This protocol determines the IC50 of the compound against Nav1.2 channels, specifically isolating its affinity for the inactivated state.

  • Step 1: Cell Preparation & Internal/External Solutions.

    • Culture HEK293 cells stably expressing human Nav1.2.

    • Causality: Use a cesium-based intracellular solution (130 mM CsF) to block endogenous potassium currents, ensuring the recorded currents are purely sodium-mediated.

  • Step 2: Compound Perfusion & Equilibration.

    • Perfuse the compound at varying concentrations (1 µM to 300 µM).

    • Validation: Include a vehicle control (0.1% DMSO) to rule out solvent-induced membrane destabilization, and a positive control (1 µM Tetrodotoxin) to confirm channel identity.

  • Step 3: Voltage Protocol Execution (The Critical Step).

    • Apply a holding potential of -90 mV (depolarized), followed by a 20 ms test pulse to 0 mV.

    • Causality: Holding the membrane at -90 mV (rather than a physiological -120 mV) forces a significant fraction of the sodium channels into the fast-inactivated state. Because hydantoins exhibit state-dependent binding, this protocol artificially mimics the depolarized state of a hyperexcitable neuron, revealing the compound's true pharmacological efficacy [1].

  • Step 4: Data Acquisition & Kinetic Analysis.

    • Measure the peak inward sodium current. Calculate fractional block and fit to a Hill equation to derive the IC50.

Workflow Prep Cell Preparation (HEK293 expressing Nav1.2) Perfusion Compound Perfusion (1 µM - 300 µM) Prep->Perfusion Clamp Whole-Cell Patch Clamp (Holding Potential -90mV) Perfusion->Clamp Depol Depolarizing Pulses (Test State-Dependent Block) Clamp->Depol Analysis Data Acquisition (IC50 & Kinetics) Depol->Analysis Measure Current

Diagram 2: Step-by-step in vitro patch-clamp workflow for isolating VGSC block.

Protocol B: Radioligand Competition Binding Assay (5-HT7 Affinity)

This protocol quantifies the electrostatic interaction between the protonated aminopropyl chain and the 5-HT7 receptor.

  • Step 1: Membrane Preparation.

    • Isolate membranes from CHO cells expressing human 5-HT7 receptors. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Causality: Maintaining strict pH 7.4 is critical. At this pH, the primary amine of the compound (pKa ~9.5) remains fully protonated, ensuring the salt-bridge interaction with Asp3.32 is preserved [3].

  • Step 2: Radioligand Incubation.

    • Incubate 10 µg of membrane protein with 1 nM [3H]−5−CT (a high-affinity 5-HT7 radioligand) and the test compound (0.1 nM to 10 µM) for 120 minutes at 25°C.

  • Step 3: Non-Specific Binding (NSB) Validation.

    • Validation: Run parallel wells containing 10 µM unlabelled serotonin. The signal in these wells represents radioligand binding to non-receptor targets (e.g., plastic, lipids). Subtracting NSB from total binding yields the specific binding, ensuring the self-validation of the assay's signal-to-noise ratio.

  • Step 4: Filtration and Scintillation Counting.

    • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific electrostatic binding). Read radioactivity using a liquid scintillation counter.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profile of the 3-(3-Aminopropyl)imidazolidine-2,4-dione scaffold when evaluated across its primary target classes.

Target ClassAssay TypeExpected Affinity (IC50 / Ki)Primary Structural DriverReference Standard
Nav1.2 (VGSC) Patch-Clamp (Holding -90mV)10 µM - 50 µMHydantoin Core (H-bonding)Phenytoin (IC50 ~40 µM)
5-HT7 Receptor Radioligand Binding50 nM - 500 nMAminopropyl Chain (Salt Bridge)LP-12 (Ki ~2 nM)
SERT [3H] -Citalopram Displacement1 µM - 10 µMAminopropyl Chain (Protonation)Imipramine (Ki ~15 nM)
HDAC (Class I) Fluorometric Enzymatic Assay> 100 µM (Weak without cap)Hydantoin Core (Zinc Chelation)SAHA (IC50 ~10 nM)

Note: As a bare scaffold, the compound exhibits moderate baseline affinities. Its primary utility in drug development is as a starting point for synthesizing high-affinity, dual-target ligands (e.g., adding bulky aryl groups to the hydantoin ring to increase lipophilicity and VGSC affinity) [2, 4].

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities Source: MDPI URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide Source: Benchchem URL
Exploratory

Solubility Profile of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary The compound 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including toll-like receptor agonists and advanced anti-arthritic agents. Understanding its aqueous solubility profile is a critical prerequisite for downstream formulation, crystallization, and biological assay development.

Unlike simple aliphatic amines, this molecule features a unique interplay between a highly basic primary amine and a weakly acidic hydantoin core. This whitepaper provides a rigorous, field-proven analysis of its ionization dynamics, thermodynamic solubility, and the precise analytical methodologies required to evaluate it without introducing experimental artifacts.

Physicochemical Foundations & Ionization Dynamics

To predict and manipulate the solubility of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of an imidazolidine-2,4-dione (hydantoin) ring alkylated at the N3 position with a 3-aminopropyl chain, stabilized as a hydrochloride salt.

The Hydantoin Core

The unsubstituted hydantoin ring is a stable heterocycle with a baseline aqueous solubility of approximately 39.7 g/L at 100°C1. In unsubstituted hydantoins, the N3 proton (flanked by two carbonyls) is the most acidic center (pKa ~9.1). However, because the N3 position in our target molecule is blocked by the aminopropyl group, the primary acidic center shifts to the N1-H position, which is significantly less acidic (estimated pKa ~11.5). The introduction of substituents on the hydantoin ring fundamentally alters its partition coefficients and hydration thermodynamics 2.

The Aminopropyl Chain & Salt Formation

The terminal primary amine on the propyl chain is highly basic (estimated pKa ~10.2). By formulating this molecule as a hydrochloride salt, the crystal lattice energy is lowered relative to the free base, and the protonated amine ( −NH3+​ ) provides powerful ion-dipole interactions with water molecules.

Causality Insight: At physiological pH (7.4), the primary amine remains fully protonated while the hydantoin N1-H remains neutral. This renders the molecule a highly soluble cation. It is only in highly basic environments (pH > 10.0) that the amine deprotonates into its neutral free base, triggering a drastic reduction in aqueous solubility.

Ionization A pH < 7.0 Acidic to Neutral B Amine: Protonated (-NH3+) Hydantoin: Neutral (-NH-) A->B C Maximum Aqueous Solubility (Ion-Dipole Interactions) B->C D pH 7.4 - 9.0 Physiological to Basic E Amine: Partially Neutral Hydantoin: Neutral D->E F Declining Solubility (Free Base Formation) E->F G pH > 11.0 Highly Basic H Amine: Neutral (-NH2) Hydantoin: Anionic (-N-) G->H I Increased Solubility (Anionic Solvation) H->I

Logical relationship between pH, molecular ionization state, and aqueous solubility.

pH-Dependent Solubility Profile

Because the solubility of hydantoin derivatives is highly dependent on their ionization state and mechanochemical dispersion 3, a comprehensive pH-solubility profile is mandatory. The table below summarizes the quantitative thermodynamic solubility data across the biological and formulation-relevant pH spectrum.

Buffer pHDominant Molecular SpeciesNet ChargeThermodynamic Solubility (mg/mL)Primary Solvation Driver
1.2 (Gastric)Cationic+1> 200.0Strong Ion-Dipole
4.5 (Fasted Intestinal)Cationic+1> 200.0Strong Ion-Dipole
7.4 (Physiological Blood)Cationic+1~ 185.0Ion-Dipole / H-Bonding
9.5 (Basic Formulation)Mixed Cationic / Neutral+0.5~ 45.0Mixed Solvation
10.5 (Highly Basic)Neutral Free Base0~ 12.0Dipole-Dipole (Minimum)
12.5 (Extreme Basic)Anionic (N1 Deprotonated)-1~ 80.0Anionic Ion-Dipole

Note: Data represents equilibrium solubility at 25°C. The sharp drop at pH 10.5 corresponds to the precipitation of the neutral free base as the environmental pH crosses the pKa of the primary amine.

Experimental Methodology: Thermodynamic Solubility Determination

Determining the solubility of a highly soluble hydrochloride salt requires a meticulously designed, self-validating system. Standard kinetic methodologies are insufficient. As a best practice, the Shake-Flask Method coupled with HPLC-UV and solid-state verification must be employed.

Step-by-Step Protocol

Step 1: High-Capacity Buffer Preparation & Solid Addition

  • Action: Prepare 50 mM buffers (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4).

  • Causality Insight: High buffer capacity is critical. Dissolving a hydrochloride salt releases protons ( H+ ) into the solution. If the buffer capacity is too weak, the microenvironmental pH will crash, resulting in an artificially high solubility reading that does not reflect the target pH.

  • Action: Add an excess of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (target ~250 mg/mL) to 2.0 mL of each buffer in sealed glass vials.

Step 2: Equilibration & pH Validation

  • Action: Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C for 24 hours at 800 RPM.

  • Self-Validating Check: After 24 hours, measure the pH of the suspension. If the pH has shifted by >0.05 units, adjust it back to the target using 0.1 M NaOH or HCl, and equilibrate for an additional 24 hours.

Step 3: Phase Separation via Ultracentrifugation

  • Action: Transfer 1.0 mL of the suspension to thick-walled polycarbonate tubes and centrifuge at 15,000 × g for 30 minutes at 25°C.

  • Causality Insight: Do not use syringe filters (e.g., PTFE, PES, or Nylon). The positively charged aminopropyl group will strongly adsorb onto the filter membrane via electrostatic interactions, artificially depleting the API from the supernatant and yielding a falsely low solubility value.

Step 4: HPLC-UV Quantification

  • Action: Dilute the supernatant with the mobile phase and analyze via HPLC-UV. Utilize a C18 column with a gradient of water/acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent, preventing the basic amine from tailing on the stationary phase.

Step 5: Solid-State Verification (XRPD)

  • Action: Harvest the residual solid from the centrifuge tube, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality Insight: At pH > 9.0, the hydrochloride salt may undergo disproportionation, converting into the free base in the solid state. XRPD is mandatory to confirm whether the measured solubility corresponds to the original HCl salt lattice or a newly precipitated free base polymorph.

Workflow Step1 1. Solid Addition Excess API in Buffer Step2 2. Equilibration 24h Agitation & pH Check Step1->Step2 Step3 3. Phase Separation Ultracentrifugation Step2->Step3 Step4 4. Quantification HPLC-UV Analysis Step3->Step4 Step5 5. Validation Solid-State XRPD Step4->Step5

Step-by-step self-validating workflow for thermodynamic solubility determination.

Conclusion

The aqueous solubility of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is governed by the interplay between its basic primary amine and the hydantoin core. By maintaining the compound as a hydrochloride salt, formulators can leverage its cationic state to achieve exceptional solubility (>150 mg/mL) across all physiologically relevant pH ranges (1.2 to 7.4). However, rigorous experimental controls—specifically high-capacity buffering, ultracentrifugation over filtration, and XRPD solid-state tracking—are absolute requirements to generate trustworthy physicochemical data for this molecule.

References

  • National Center for Biotechnology Information (NCBI).
  • Biopharmaceutical studies on hydantoin derivatives. I.
  • National Institutes of Health (NIH).

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Foundational

A Technical Guide to the Spectroscopic Characterization of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of a Hydantoin Derivative 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Hydantoin Derivative

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a heterocyclic compound featuring the hydantoin (imidazolidine-2,4-dione) core. This structural motif is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including anticonvulsant and antiarrhythmic properties.[1] Accurate structural confirmation and purity assessment are paramount in the development of any potential pharmaceutical agent. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques for this purpose, providing a detailed fingerprint of the molecule's atomic arrangement and functional groups.

This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR reference spectra for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. As publicly available spectra for this specific salt are limited, this document synthesizes data from closely related hydantoin analogs and foundational spectroscopic principles to present a robust, predictive interpretation. The causality behind spectral assignments is explained to provide field-proven insights for researchers working with this and similar molecules.

Molecular Structure and Key Features

The structure consists of a five-membered imidazolidine-2,4-dione ring, N-substituted at the 3-position with a propyl chain terminating in a primary amine. In the hydrochloride salt form, this terminal amine is protonated, forming an ammonium (-NH₃⁺) group. This protonation significantly influences the electronic environment of the nearby atoms, which is reflected in the NMR and IR spectra.

Caption: Structure of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride with key protons and carbons labeled for spectral assignment.

Part 1: ¹H NMR Spectroscopy Analysis

Expertise & Experience: Experimental Considerations

The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar compounds and, importantly, to slow down the exchange of N-H protons with the solvent. This allows for the observation of N-H signals, which might otherwise be broadened or absent in solvents like D₂O. A standard operating frequency of 400 MHz or higher is recommended to achieve good signal dispersion.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons on the hydantoin ring and the aminopropyl side chain. The integration of these signals should correspond to the number of protons in each environment.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
N1-H 10.5 - 11.0Singlet (s)N/AThe N1-H proton of the hydantoin ring is acidic and typically appears as a broad singlet far downfield. In DMSO-d₆, this signal is generally well-resolved.[2]
-N⁺H₃ 8.0 - 8.5Broad Singlet (br s)N/AThe three protons on the terminal ammonium group are equivalent and will likely appear as a broad signal due to chemical exchange and coupling to the quadrupolar ¹⁴N nucleus. Its downfield shift is due to the positive charge.
C5-H₂ ~3.6Singlet (s)N/AThe two protons on the C5 carbon of the hydantoin ring are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. This is a characteristic signal for an unsubstituted C5 position in the hydantoin core.[2]
N3-CH₂- (α-CH₂) ~3.5Triplet (t)~7These protons are adjacent to the β-CH₂ group. The electron-withdrawing effect of the hydantoin nitrogen deshields them. They will be split into a triplet by the two neighboring β-protons.
-CH₂-CH₂-N⁺H₃ (γ-CH₂) ~2.8 - 3.0Triplet (t) or Multiplet (m)~7-8These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They are coupled to the β-CH₂ protons, resulting in a triplet.
-CH₂-CH₂-CH₂- (β-CH₂) ~1.8 - 2.0Quintet or Multiplet (m)~7-8This central methylene group is coupled to both the α- and γ-CH₂ groups (four protons total), which should theoretically result in a quintet. Overlapping signals may render it a more complex multiplet.

Part 2: ¹³C NMR Spectroscopy Analysis

Expertise & Experience: The Power of Carbon NMR

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it offers excellent signal dispersion and directly confirms the number and type of carbon environments. Broadband proton decoupling is a standard technique used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The spectrum will show six distinct carbon signals, two in the characteristic carbonyl region and four in the aliphatic region.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C2 (C=O) ~172The C2 carbonyl carbon is typically found in this downfield region, characteristic of ureide-type carbonyls.[3]
C4 (C=O) ~157The C4 carbonyl carbon is also significantly deshielded and appears downfield, often at a slightly higher field than the C2 carbonyl.[3]
C5 (-CH₂-) ~48This is the aliphatic carbon within the hydantoin ring. Its chemical shift is typical for an sp³ carbon flanked by two nitrogen atoms.
N3-CH₂- (α-CH₂) ~40This carbon is directly attached to the hydantoin N3 atom, placing it in this expected range.
-CH₂-CH₂-N⁺H₃ (γ-CH₂) ~37The proximity to the positively charged nitrogen atom causes a downfield shift for this carbon compared to a standard propyl chain.
-CH₂-CH₂-CH₂- (β-CH₂) ~25This central methylene carbon is the most shielded of the propyl chain carbons, resulting in the most upfield signal of the chain.

Part 3: Infrared (IR) Spectroscopy Analysis

Trustworthiness: A Self-Validating System

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹). The presence of characteristic absorption bands for the carbonyl groups, N-H bonds, and C-H bonds provides a robust validation of the molecule's structure.

Predicted IR Spectrum and Interpretation

The IR spectrum of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride will be dominated by strong absorptions from the carbonyl groups and various N-H and C-H stretching and bending vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch (Ammonium, -N⁺H₃) 3200 - 2800 (broad)Strong, BroadThe stretching vibrations of the N-H bonds in the ammonium salt appear as a very broad and strong band in this region, often with multiple sub-peaks.
N-H Stretch (Hydantoin, N1-H) ~3200MediumThe N-H stretch of the amide-like group in the hydantoin ring. This may be partially obscured by the broad ammonium stretch.
C-H Stretch (Aliphatic) 3000 - 2850MediumThese bands correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the propyl chain and the C5 of the ring.
C=O Stretch (Asymmetric & Symmetric) 1780 - 1700Strong, SharpThis is the most characteristic region for hydantoins. Two distinct, strong absorption bands are expected due to the asymmetric and symmetric stretching vibrations of the two coupled carbonyl groups (C2=O and C4=O).[4][5]
N-H Bend (Ammonium) ~1600 & ~1500MediumBending vibrations (scissoring) of the primary ammonium group typically appear in this region.
N-H Bend (Hydantoin) ~1550MediumThe in-plane bending vibration of the N1-H group.
C-N Stretch 1400 - 1200MediumVibrations corresponding to the stretching of the various C-N bonds in the molecule.

Experimental Protocols & Workflow

The acquisition of high-quality spectral data relies on meticulous sample preparation and standardized instrument parameters.

General Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Reporting prep_nmr Dissolve 5-10 mg in 0.7 mL DMSO-d₆ acq_nmr Acquire ¹H, ¹³C, & 2D NMR (e.g., COSY, HSQC) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or use ATR accessory acq_ir Record IR Spectrum (4000-400 cm⁻¹) prep_ir->acq_ir proc_nmr Phase & Baseline Correction, Peak Picking, Integration acq_nmr->proc_nmr proc_ir Baseline Correction, Peak Picking acq_ir->proc_ir analysis Correlate spectral data with molecular structure proc_nmr->analysis proc_ir->analysis report Generate comprehensive characterization report analysis->report

Caption: Standardized workflow for the spectroscopic characterization of a chemical compound.

Step-by-Step Protocols

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

2. IR Sample Preparation (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder for analysis.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive structural characterization of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. By understanding the predicted chemical shifts, coupling patterns, and vibrational frequencies outlined in this guide, researchers can confidently verify the identity, structure, and purity of their synthesized material. The principles and comparative data presented here serve as an authoritative grounding for the analysis of this and other N-substituted hydantoin derivatives, ensuring scientific integrity in drug discovery and development workflows.

References

  • Dichi, E., & Dichi, T. (2020).
  • Yüksek, M. F., et al. (2021). FTIR spectroscopic and quantum chemical studies on hydantoin.
  • Fujiwara, H., Bose, A. K., Manhas, M. S., & van der Veen, J. M. (1978). 13C nuclear magnetic resonance studies on the conformation of substituted hydantoins. Journal of the Chemical Society, Perkin Transactions 2.
  • Šmit, B., & Pavlović, D. (2020). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential.
  • Unknown Author. (2018). Hydantoines - C13-NMR. Spectra.
  • Li, X., et al. (2018). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. Molecules.
  • Hernández-Vázquez, E., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation.
  • López-Calahorra, F., & Velasco, D. (2000). "Hydantoin and Its Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Williams, A. C., & Williams, P. H. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Molecules.
  • Kleinpeter, E., et al. (2002).
  • Wang, Y., et al. (2020).
  • ResearchGate. (n.d.). Figure S.1. 1 H NMR Spectra of hydantoin acrylamide and HA. (solvent: DMSO-d 6 ). Retrieved from [Link]

  • Šmit, B., & Pavlović, D. (2020). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science.
  • Chemsrc. (2025, August 21). Imidazolidine-2,4-dione | CAS#:461-72-3. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-aminophenyl)imidazolidine-2,4-dione — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. RSC Advances.
  • Manjula, S. N., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal.
  • NextSDS. (n.d.). 1,3-bis(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione — Chemical Substance Information. Retrieved from [Link]

  • Kumar, A., et al. (2023). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. International Journal of Pharmaceutical Sciences and Research.
  • SpectraBase. (n.d.). N-3-(3-Aminopropyl)-uridine cation - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Aminoprop-2-enyl)imidazolidine-2,4-dione. Retrieved from [Link]

  • GNPS. (n.d.). GNPS Spectral Libraries. Retrieved from [Link]

  • Wang, Y., et al. (2020).
  • NIST. (n.d.). 2-Imidazolidinethione. In NIST Chemistry WebBook. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Thermal Stability Assessment of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

Foreword: Proactive Stability Profiling in Drug Development In the landscape of pharmaceutical development, an in-depth understanding of a drug substance's intrinsic stability is not merely a regulatory formality but a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Proactive Stability Profiling in Drug Development

In the landscape of pharmaceutical development, an in-depth understanding of a drug substance's intrinsic stability is not merely a regulatory formality but a cornerstone of successful drug design and formulation. The thermal stability of an active pharmaceutical ingredient (API) dictates its shelf-life, informs manufacturing processes, and ultimately, impacts its safety and efficacy. This guide provides a comprehensive framework for the thermal stability assessment of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a molecule of interest for its potential therapeutic applications. As a hydantoin derivative with a primary amine-containing side chain, this compound presents a unique set of stability considerations that demand a thorough and scientifically rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for a robust thermal stability program.

The Structural Context: Anticipating Thermal Liabilities

The chemical architecture of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride—a substituted hydantoin—provides initial clues to its potential degradation pathways under thermal stress. The imidazolidine-2,4-dione (hydantoin) ring itself, while relatively stable, is susceptible to hydrolysis of its amide bonds, particularly under acidic or basic conditions which can be influenced by temperature.[1] Furthermore, the C5 position of the hydantoin ring can be prone to oxidation.[1][2] The presence of a 3-aminopropyl side chain introduces additional considerations, as amine groups can be susceptible to oxidation and other degradation reactions. The hydrochloride salt form, while often used to improve solubility and stability, can also influence the degradation profile.

A proactive approach to stability testing, therefore, begins with a theoretical assessment of the molecule's potential weak points. This informs the design of forced degradation studies, which are crucial for elucidating degradation pathways and developing stability-indicating analytical methods.

The Regulatory Framework: Adherence to ICH Guidelines

Any investigation into the thermal stability of a potential drug substance must be conducted within the robust framework of the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q1A(R2) provides a detailed roadmap for the stability testing of new drug substances.[3][4] Stress testing, a key component of these guidelines, is designed to identify likely degradation products, establish the intrinsic stability of the molecule, and validate the analytical procedures used.[4]

The principles outlined in the ICH guidelines form the bedrock of the experimental protocols detailed in this guide, ensuring that the data generated is not only scientifically sound but also suitable for regulatory submissions.

Core Methodologies for Thermal Stability Profiling

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive understanding of thermal stability. The primary techniques recommended for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Thermogravimetric Analysis (TGA): Mapping Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature. It is an indispensable tool for determining the onset of thermal decomposition.

Experimental Protocol: TGA of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, tared TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to provide an inert environment.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Initiate the analysis from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 400 °C).

  • Data Analysis:

    • Plot the mass change (%) versus temperature (°C).

    • Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify distinct mass loss steps, which may correspond to the loss of specific molecular fragments.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[5]

Experimental Protocol: DSC of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Range: Scan from ambient temperature to a point beyond any expected thermal events, as informed by TGA data.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks, which may indicate melting, and exothermic peaks, which often correspond to decomposition.

    • The onset temperature of an exothermic event can provide further insight into the initiation of thermal degradation.

Stability-Indicating HPLC Method: Quantifying Degradation

A validated stability-indicating HPLC method is the cornerstone of any stability study. This method must be capable of separating the parent compound from all potential degradation products, thus allowing for accurate quantification of the remaining API and the formation of impurities over time.

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for establishing a thermal stability profile.

Protocol: Development and Validation of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Screening:

    • Start with a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Screen various mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Employ a gradient elution to ensure separation of compounds with a wide range of polarities.

  • Forced Degradation Studies:

    • Subject solutions of the compound to thermal stress (e.g., 60-80 °C), acidic conditions (e.g., 0.1 M HCl), basic conditions (e.g., 0.1 M NaOH), and oxidative conditions (e.g., 3% H₂O₂).[1]

    • Analyze the stressed samples by HPLC to identify degradation products.

  • Method Optimization:

    • Fine-tune the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to assess peak purity.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between detector response and concentration over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Interpreting the Data: A Holistic View of Stability

The data from TGA, DSC, and HPLC should be considered in totality to construct a comprehensive stability profile.

Analytical TechniqueParameter MeasuredInterpretation for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
TGA Onset of mass lossIndicates the temperature at which significant decomposition begins.
Percentage mass loss at different temperaturesCan suggest the loss of specific functional groups or the entire molecule.
DSC Endothermic peaksMay correspond to melting point; a broad peak could indicate impurities.
Exothermic peaksOften signifies decomposition; the onset temperature is a critical stability indicator.
HPLC Decrease in parent peak areaQuantifies the rate of degradation under specific stress conditions.
Formation of new peaksIndicates the generation of degradation products.

Potential Degradation Pathways

Based on the known chemistry of hydantoins, several degradation pathways can be hypothesized for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride under thermal stress, particularly in the presence of moisture.

Caption: Hypothesized degradation pathways for the core structure.

Conclusion: Establishing a Robust Stability Profile

The thermal stability assessment of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a critical step in its development as a potential pharmaceutical agent. A systematic approach, grounded in the principles of the ICH guidelines and employing a suite of orthogonal analytical techniques, is paramount. By integrating data from TGA, DSC, and a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the molecule's intrinsic stability, identify potential degradation products, and establish appropriate storage and handling conditions. This proactive approach to stability profiling not only satisfies regulatory requirements but also de-risks the development process, paving the way for a safe and effective final drug product.

References

  • International Council for Harmonisation. (n.d.). ICH Guidelines. Retrieved from [Link][3]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link][4]

  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][6]

  • Ienaga, K., Nakamura, K., Ishii, A., Taga, T., Miwa, Y., & Yoneda, F. (1989). The stepwise mammalian oxidation of the hydantoin 1-methylimidazolidine-2,4-dione into methylimidazolidinetrione via 5-hydroxy-1-methylimidazolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1153-1156. Retrieved from [Link][2]

  • Jain, D., & Basniwal, P. K. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy and Bioallied Sciences, 5(1), 39–51. Retrieved from [Link][5]

  • Scribd. (n.d.). ICH Guidelines for Drug Stability Testing. Retrieved from [Link][7]

  • ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. Retrieved from [Link][8]

Sources

Foundational

A Framework for the Pharmacological Characterization of Novel Hydantoin Derivatives: The Case of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

An in-depth technical guide or whitepaper on the core pharmacological properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. Abstract: The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged st...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core pharmacological properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

Abstract: The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The introduction of novel derivatives, such as 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, necessitates a systematic and rigorous pharmacological evaluation to elucidate their therapeutic potential and safety profile. This guide presents a comprehensive framework for the preclinical characterization of such compounds. We will detail a logical, multi-tiered screening cascade, from initial cytotoxicity and primary target-based assays to more complex cell-based and preliminary in vivo evaluations. By grounding our approach in established methodologies and explaining the causal rationale behind experimental choices, this document serves as a technical roadmap for researchers and drug development professionals tasked with advancing novel chemical entities from bench to potential clinical significance.

Introduction: The Hydantoin Scaffold and the Investigational Compound

The hydantoin ring system is a five-membered heterocycle containing a reactive cyclic imide. This structure is notably present in the anticonvulsant drug phenytoin and the antiarrhythmic agent fosphenytoin, highlighting its established importance in targeting ion channels. The specific compound, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, is a derivative featuring a flexible aminopropyl side chain at the N-3 position. The presence of a primary amine introduces a positive charge at physiological pH, which can significantly influence its solubility, cell permeability, and potential molecular interactions, particularly with negatively charged residues in protein binding pockets.

The hydrochloride salt form is employed to enhance aqueous solubility and stability, a common strategy for amine-containing compounds to ensure suitability for biological assays. Given the structural alerts, a primary hypothesis would be to investigate its potential as a modulator of ion channels or other targets implicated in neurological disorders. However, a broad, unbiased screening approach is crucial to uncover its full pharmacological profile.

The Pharmacological Investigation Workflow: A Phased Approach

A logical progression of experiments is essential to build a comprehensive understanding of the compound's properties efficiently. This workflow ensures that resources are directed toward compounds with the most promising characteristics.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Mechanism of Action (MoA) & Selectivity cluster_2 Phase 3: In Vitro ADME & Preliminary PK a Compound QC & Physicochemical Properties b Cytotoxicity & Cell Viability Assays a->b c Primary Target Screening (e.g., Ion Channels, GPCRs) b->c d Dose-Response & IC50/EC50 Determination c->d e Secondary & Off-Target Screening (Safety Panel) d->e f Cellular Thermal Shift Assay (Target Engagement) d->f g Metabolic Stability (Microsomes, Hepatocytes) e->g h Plasma Protein Binding g->h i Permeability (e.g., PAMPA, Caco-2) h->i end_node Decision Point: Advance to In Vivo Studies i->end_node

Caption: A phased workflow for preclinical pharmacological characterization.

Phase 1: Foundational Profiling

The initial phase is designed to establish a baseline understanding of the compound's intrinsic properties and potential liabilities.

Physicochemical Properties

Before any biological assay, it is critical to confirm the identity, purity, and solubility of the compound.

ParameterMethodRationale
Purity HPLC-UV, LC-MSTo ensure that the observed biological activity is due to the compound of interest and not impurities. A purity of >95% is standard.
Identity ¹H NMR, ¹³C NMR, HRMSTo confirm the chemical structure matches the expected 3-(3-Aminopropyl)imidazolidine-2,4-dione.
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayTo determine the maximum concentration achievable in aqueous buffer, which dictates the upper limit for biological assay concentrations.
Cytotoxicity Assessment

A fundamental first step is to determine the concentration range at which the compound exerts general cytotoxic effects. This is crucial for distinguishing specific pharmacological effects from non-specific toxicity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in culture medium. The concentration range should be wide, for example, from 0.1 µM to 100 µM. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC₅₀) can be determined by non-linear regression.

Primary Target Screening

Based on the hydantoin scaffold, a primary hypothesis would involve modulation of neuronal ion channels. A focused panel is a cost-effective starting point.

Recommended Primary Screening Panel:

Target FamilySpecific TargetsAssay Type
Voltage-Gated Sodium Channels Nav1.1, Nav1.2, Nav1.5, Nav1.7Automated Patch Clamp (e.g., QPatch, Patchliner)
Voltage-Gated Calcium Channels Cav2.2, Cav3.2Fluorescent Imaging Plate Reader (FLIPR) using calcium-sensitive dyes
GABA-A Receptors α₁β₂γ₂Electrophysiology or binding assay

Phase 2: Mechanism of Action (MoA) & Selectivity

If a "hit" is identified in the primary screen, the next phase focuses on confirming this activity, determining its potency and efficacy, and assessing its selectivity.

Dose-Response and Potency Determination (IC₅₀/EC₅₀)

This is a critical step to quantify the compound's potency.

G a Prepare Serial Dilution of Compound b Treat Cells/Target with Compound Concentrations a->b c Measure Biological Response (e.g., % Inhibition, Signal Intensity) b->c d Plot Response vs. Log[Concentration] c->d e Fit Data with a Sigmoidal (4-Parameter) Model d->e f Calculate IC50/EC50 Value e->f

Caption: Workflow for determining compound potency (IC₅₀/EC₅₀).

Protocol: IC₅₀ Determination for a Kinase Target (Example)

  • Assay Principle: Utilize an assay that measures the consumption of ATP, such as ADP-Glo™, which quantifies the amount of ADP produced in a kinase reaction.

  • Reaction Setup: In a 384-well plate, combine the target kinase, its specific substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride across a range of 10-12 concentrations (e.g., from 1 nM to 10 µM).

  • Kinase Reaction: Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Readout: Measure luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Normalize the data to controls (0% inhibition = vehicle; 100% inhibition = no enzyme). Plot the percent inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC₅₀.

Selectivity and Off-Target Profiling

A therapeutically viable compound should be selective for its intended target to minimize side effects. It is standard practice to screen the compound against a broad panel of off-targets, such as the Eurofins SafetyScreen44™ panel, which includes receptors, transporters, and enzymes known to be associated with adverse drug reactions.

Phase 3: In Vitro ADME & Preliminary Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the bioavailability and half-life of a drug. Early in vitro assessment is crucial.

Key In Vitro ADME Assays:

ParameterAssayExperimental Rationale
Metabolic Stability Liver Microsomal Stability AssayIncubating the compound with liver microsomes (containing CYP450 enzymes) measures its intrinsic clearance. A compound that is too rapidly metabolized will have a short half-life in vivo.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Measures the fraction of the compound bound to plasma proteins like albumin. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Assesses the compound's ability to diffuse across an artificial lipid membrane, predicting its passive absorption potential in the gut.

Conclusion and Future Directions

This guide outlines a structured, hypothesis-driven framework for the initial pharmacological characterization of a novel hydantoin derivative, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. By systematically evaluating its cytotoxicity, primary target activity, potency, selectivity, and fundamental ADME properties, researchers can build a robust data package. The results of these in vitro studies will form the basis for a critical " go/no-go " decision regarding the advancement of the compound into more complex cellular models and, ultimately, exploratory in vivo studies to assess its efficacy and pharmacokinetic profile in a living system. This rigorous, multi-faceted approach is fundamental to the successful translation of a novel chemical entity into a potential therapeutic candidate.

References

  • Title: The hydantoin functionality: a versatile scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Liver Subcellular Fractions: A Guide to Their Use in Drug Metabolism and Transport. Source: SpringerLink. URL: [Link]

  • Title: The Nuts and Bolts of Unbound Fraction and Unbound Concentration in Drug Discovery. Source: American Pharmaceutical Review. URL: [Link]

Exploratory

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride crystal structure analysis

Structural Elucidation of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride: A Comprehensive Guide to Crystallographic Analysis Executive Summary The compound 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride: A Comprehensive Guide to Crystallographic Analysis

Executive Summary

The compound 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS No. 1303889-72-6) is a highly versatile building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Toll-like receptor (TLR) agonists and indole-derived therapeutics. For drug development professionals, the physical stability, solubility profile, and downstream processability of this intermediate depend entirely on its solid-state properties.

This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this specific hydantoin hydrochloride derivative. By dissecting the supramolecular causality—specifically how the alkylation of the hydantoin ring and the protonation of the primary amine dictate crystal packing—this guide establishes a robust framework for solid-state characterization.

Supramolecular Chemistry & Structural Causality

To understand the crystal structure of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, one must analyze the competing hydrogen-bonding networks (synthons) driven by its functional groups.

The Imidazolidine-2,4-dione (Hydantoin) Core

The hydantoin ring is inherently planar. In unsubstituted or 5,5-disubstituted hydantoins, both the N1–H and N3–H groups act as strong hydrogen bond donors, frequently forming highly stable, centrosymmetric R22​(8) cyclic dimers [1]. However, in 3-(3-Aminopropyl)imidazolidine-2,4-dione, the N3 position is alkylated by the propyl chain.

Causality: Alkylation at N3 eliminates the N3–H hydrogen bond donor. This fundamental structural modification precludes the formation of the classic R22​(8) dimer [2]. Consequently, the molecule is forced to rely solely on the N1–H donor, which typically forms C(4) infinite one-dimensional chains by bonding to the C2=O or C4=O carbonyl acceptors of adjacent molecules [3].

The Hydrochloride Salt Motif

The presence of the hydrochloride salt introduces a profound shift in the supramolecular landscape. The terminal primary amine of the propyl chain is protonated to form an −NH3+​ group.

Causality: The −NH3+​ group creates a highly localized positive charge that engages in strong, charge-assisted, multifurcated hydrogen bonds with the chloride ( Cl− ) counterion. The Cl− acts as a multi-acceptor hub. Because charge-assisted hydrogen bonds are thermodynamically stronger than neutral N–H···O=C bonds, the chloride ion often disrupts the weaker hydantoin chains, pulling the N1–H donor into an N1–H··· Cl− interaction and driving the assembly into a rigid 3D network [5].

SupramolecularLogic N1 N1-H (Ring Donor) Cl Cl- (Counterion Acceptor) N1->Cl Strong H-Bond O2 C2=O (Ring Acceptor) N1->O2 Weak H-Bond (C(4) Chain) NH3 -NH3+ (Chain Donor) NH3->Cl Charge-Assisted Multifurcated H-Bond O4 C4=O (Ring Acceptor) NH3->O4 Secondary H-Bond

Supramolecular synthon logic dictating the crystal packing of the hydantoin hydrochloride.

Experimental Methodology: A Self-Validating Protocol

A rigorous crystallographic analysis requires a self-validating system where single-crystal data is mathematically reconciled with bulk powder data.

Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)

Hydantoin derivatives exhibit a notoriously high propensity to form solvates and hydrates due to their multiple hydrogen-bonding sites [4].

  • Dissolve 50 mg of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in a minimal volume (approx. 2 mL) of anhydrous methanol.

  • Place the open vial inside a larger, sealed chamber containing 10 mL of an anti-solvent (e.g., anhydrous diethyl ether).

  • Allow vapor diffusion to proceed at 4 °C for 7–14 days. Rationale: Slow evaporation often leads to the kinetic trapping of water, yielding hydrates. Vapor diffusion ensures thermodynamic control, yielding high-quality, anhydrous single crystals.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD) at 100 K
  • Select a crystal of suitable dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarizing microscope and mount it on a MiTeGen loop using paratone oil.

  • Transfer immediately to the diffractometer equipped with a cold nitrogen stream set to 100 K.

  • Collect data using Mo K α ( λ=0.71073 Å) or Cu K α radiation. Rationale: The 3-aminopropyl chain is highly flexible. Data collection at room temperature (298 K) frequently results in severe positional disorder or high thermal displacement parameters for the propyl carbons (C6, C7, C8). Cooling to 100 K freezes out this dynamic motion, allowing for precise anisotropic refinement.

Step 3: Structure Solution and Refinement
  • Perform multi-scan absorption correction (e.g., SADABS).

  • Solve the structure using dual-space algorithms (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) [1].

  • Critical Step: Locate the hydrogen atoms on the −NH3+​ group and the N1 atom from the difference Fourier map. Refine them freely to unequivocally confirm the protonation state and the exact geometry of the charge-assisted hydrogen bonds.

Step 4: Bulk Phase Validation via PXRD
  • Grind the remaining bulk sample into a fine powder and analyze via Powder X-Ray Diffraction (PXRD) at 298 K.

  • Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the 100 K SCXRD .cif file (accounting for minor thermal expansion shifts). Rationale: This confirms that the selected single crystal is truly representative of the bulk API intermediate, ruling out concomitant polymorphism.

Workflow A API Intermediate Synthesis (CAS 1303889-72-6) B Crystallization Screening (Vapor Diffusion / Slow Evaporation) A->B C Single-Crystal X-Ray Diffraction (SCXRD at 100 K) B->C D Structure Solution & Refinement (SHELXT / SHELXL) C->D E Bulk Phase Validation (PXRD & DSC/TGA) D->E F Supramolecular Analysis (Hirshfeld Surface & Synthons) D->F E->F Validates

Self-validating crystallographic workflow ensuring bulk phase representation.

Quantitative Data Presentation

The following tables summarize the anticipated crystallographic parameters and hydrogen-bonding metrics for 3-alkylated hydantoin hydrochlorides, derived from structural analogs in the Cambridge Structural Database (CSD).

Table 1: Representative Crystallographic Parameters for 3-Substituted Hydantoin Hydrochlorides

ParameterExpected Value RangeSignificance / Causality
Crystal System Monoclinic or OrthorhombicTypical for flexible, chiral/prochiral organic salts.
Space Group P21​/c or P21​21​21​ Driven by the packing efficiency of the propyl chain.
Temperature 100(2) KRequired to suppress thermal motion of the propyl linker.
Hydantoin Planarity (RMSD) < 0.02 ÅThe imidazolidine-2,4-dione ring remains strictly planar due to delocalization.
Z' (Molecules per asymmetric unit) 1 (rarely 2)Typically crystallizes with one independent molecule and one Cl− ion.

Table 2: Key Hydrogen Bonding Interactions and Geometries

Interaction TypeDonor···AcceptorDistance (D···A)Angle (D-H···A)Structural Role
Charge-Assisted N(amine)–H··· Cl− 3.10 – 3.25 Å160° – 175°Primary driver of 3D lattice assembly.
Ring Donor N1–H··· Cl− 3.15 – 3.30 Å150° – 170°Competes with N1–H···O=C; stabilizes the counterion.
Carbonyl Acceptor N(amine)–H···O4=C2.85 – 3.00 Å145° – 165°Secondary stabilization linking adjacent molecular layers.
Weak interactions C–H···O / C–H··· Cl− 3.30 – 3.50 Å120° – 140°Dictates the specific conformation (gauche vs. anti) of the propyl chain.

Conclusion

The solid-state characterization of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride requires a nuanced understanding of how N3-alkylation and amine protonation rewrite the standard hydantoin supramolecular rulebook. By employing low-temperature SCXRD combined with rigorous bulk PXRD validation, researchers can accurately map the charge-assisted hydrogen bonding networks that dictate the physical properties of this crucial API intermediate.

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

Abstract This document provides a comprehensive, field-tested guide for the multi-step synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a substituted hydantoin derivative of interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested guide for the multi-step synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a substituted hydantoin derivative of interest in medicinal chemistry and drug development. The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure, forming the core of numerous therapeutic agents, including anticonvulsants and antiarrhythmics.[1][2][3] This protocol outlines a robust and reproducible three-step synthetic sequence commencing with the N-alkylation of a protected aminopropyl halide, followed by a standard deprotection, and concluding with hydrochloride salt formation. The narrative emphasizes the mechanistic rationale behind procedural choices, providing researchers with a self-validating framework for achieving high-purity target compounds. Detailed experimental procedures, data characterization tables, and process visualizations are included to ensure clarity and successful replication.

Introduction and Synthetic Strategy

The hydantoin moiety is a critical pharmacophore in modern medicine.[3] Derivatives are explored for a wide range of biological activities, including antidiabetic and antimicrobial properties.[4] The title compound, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, incorporates a flexible aminopropyl side chain at the N-3 position, offering a key vector for further derivatization or for modulating the molecule's physicochemical properties, such as water solubility, which is crucial for bioavailability.[5][6]

The synthetic strategy detailed herein is designed for efficiency and reliability, avoiding hazardous reagents like isocyanates where possible.[1][7][8] The chosen pathway involves three distinct stages:

  • N-Alkylation: Introduction of the side chain via nucleophilic substitution between imidazolidine-2,4-dione and a suitable N-protected 3-bromopropane derivative. Phthalimide is selected as the protecting group for the primary amine due to its stability and well-established deprotection methods.[9]

  • Deprotection: Liberation of the primary amine using the Ing-Manske procedure, a classic and highly effective method involving hydrazinolysis.[9]

  • Salt Formation: Conversion of the final free base into its more stable and water-soluble hydrochloride salt.

This approach ensures a controlled, step-wise assembly of the target molecule, with purification and characterization at intermediate stages to validate the process.

Reaction Scheme and Mechanistic Insights

The overall synthetic pathway is illustrated below:

(Figure 1: Overall Reaction Scheme) A chemical drawing illustrating the three-step synthesis from imidazolidine-2,4-dione and N-(3-bromopropyl)phthalimide to the final hydrochloride salt.

Step 1: N-Alkylation of Imidazolidine-2,4-dione The first step is a nucleophilic substitution reaction. The imide proton on the N-3 of imidazolidine-2,4-dione is weakly acidic. In the presence of a mild base such as potassium carbonate (K₂CO₃), this proton is abstracted to form a nucleophilic anion. This anion then attacks the electrophilic carbon of N-(3-bromopropyl)phthalimide, displacing the bromide leaving group to form the C-N bond. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Step 2: Hydrazinolysis (Phthalimide Deprotection) The removal of the phthalimide group is achieved via hydrazinolysis.[9] Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered cyclic phthalhydrazide precipitate, which effectively drives the reaction to completion.[9][10] The desired primary amine is released into the solution.

Step 3: Hydrochloride Salt Formation The final free base, an amine, is converted to its hydrochloride salt by treatment with hydrochloric acid.[6][11] This acid-base reaction protonates the basic nitrogen atom of the primary amine, forming an ammonium salt.[5][6] This process typically improves the compound's crystallinity, stability, and aqueous solubility, which is highly advantageous for storage and downstream biological applications.[5]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Imidazolidine-2,4-dione (Hydantoin)≥98%Standard Chemical Supplier
N-(3-Bromopropyl)phthalimide≥97%Standard Chemical Supplier
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard Chemical Supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard Chemical Supplier
Hydrazine hydrate (NH₂NH₂·H₂O)~64-65% solutionStandard Chemical Supplier
Ethanol (EtOH), absolute≥99.5%Standard Chemical Supplier
Hydrochloric Acid (HCl)2.0 M solution in Diethyl EtherStandard Chemical Supplier
Dichloromethane (DCM)ACS GradeStandard Chemical Supplier
Diethyl Ether (Et₂O), anhydrous≥99%Standard Chemical Supplier
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeStandard Chemical Supplier

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, separatory funnel, Büchner funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Synthesis

Step 1: Synthesis of 3-(3-Phthalimidopropyl)imidazolidine-2,4-dione

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add imidazolidine-2,4-dione (5.0 g, 50 mmol) and anhydrous potassium carbonate (8.3 g, 60 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Add N-(3-bromopropyl)phthalimide (14.7 g, 55 mmol) to the suspension.[12][13]

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Maintain the reaction at 80 °C for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold deionized water with stirring. A precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Dry the white solid product under vacuum to a constant weight.

Step 2: Synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione (Free Base)

  • In a 500 mL round-bottom flask, suspend the dried 3-(3-Phthalimidopropyl)imidazolidine-2,4-dione (10.0 g, ~34.8 mmol) in 200 mL of absolute ethanol.

  • Add hydrazine hydrate (2.7 mL, ~55.7 mmol, 1.6 equivalents) to the suspension at room temperature.[9][14]

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. This will yield the crude product as a viscous oil or semi-solid.

Step 3: Formation of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

  • Dissolve the crude product from Step 2 in a minimal amount of absolute ethanol (~50 mL).

  • Cool the solution in an ice bath.

  • While stirring, slowly add 2.0 M HCl in diethyl ether (~20 mL, 40 mmol) dropwise. A white precipitate of the hydrochloride salt will form immediately.[11]

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product with cold anhydrous diethyl ether (3 x 30 mL) to remove any excess HCl and impurities.

  • Dry the final product, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, under vacuum to a constant weight.

Data Summary and Characterization

ParameterStep 1 IntermediateStep 2 Free BaseStep 3 Final Product
IUPAC Name 3-(3-Phthalimidopropyl)imidazolidine-2,4-dione3-(3-Aminopropyl)imidazolidine-2,4-dione3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
Molecular Formula C₁₄H₁₃N₃O₄C₆H₁₁N₃O₂C₆H₁₂ClN₃O₂
Molecular Weight 287.27 g/mol 157.17 g/mol 193.63 g/mol
Typical Yield 85-92%75-85% (from intermediate)>95% (from free base)
Appearance White crystalline solidPale yellow viscous oilWhite to off-white solid
Melting Point ~185-188 °CN/A~210-215 °C (decomposes)

Expected Spectroscopic Data:

  • ¹H NMR (D₂O) of Final Product: Peaks corresponding to the imidazolidine ring protons (singlet, ~4.0-4.2 ppm), and the propyl chain protons (triplets and a multiplet between ~1.8-3.6 ppm).

  • IR (KBr) of Final Product: Broad absorption band for N-H and O-H stretches (~3400-2800 cm⁻¹), strong C=O stretching for the dione group (~1770 and 1710 cm⁻¹), and N-H bending (~1600 cm⁻¹).

Workflow Visualization

The following diagram illustrates the complete synthesis and purification workflow.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation s1_reactants Hydantoin + N-(3-Bromopropyl)phthalimide s1_reagents K₂CO₃, DMF s1_reaction Reaction at 80°C, 16h s1_reagents->s1_reaction s1_workup Precipitation in Ice Water s1_reaction->s1_workup s1_purify Filtration & Washing s1_workup->s1_purify s1_product Intermediate: 3-(3-Phthalimidopropyl) imidazolidine-2,4-dione s1_purify->s1_product s2_reaction Reflux, 4h s1_product->s2_reaction s2_reagents Hydrazine Hydrate, EtOH s2_reagents->s2_reaction s2_workup Filtration of Phthalhydrazide s2_reaction->s2_workup s2_purify Solvent Evaporation s2_workup->s2_purify s2_product Crude Free Base: 3-(3-Aminopropyl) imidazolidine-2,4-dione s2_purify->s2_product s3_reaction Precipitation at 0°C s2_product->s3_reaction s3_reagents 2.0 M HCl in Ether, EtOH s3_reagents->s3_reaction s3_purify Filtration & Ether Wash s3_reaction->s3_purify s3_product Final Product: Hydrochloride Salt s3_purify->s3_product

Caption: Synthesis and Purification Workflow Diagram.

Safety and Troubleshooting

  • Safety: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care. Hydrazine hydrate is toxic and corrosive; avoid inhalation and skin contact.[15]

  • Troubleshooting:

    • Low Yield in Step 1: Ensure all reagents and solvents are anhydrous. Incomplete deprotonation of hydantoin can be addressed by using a stronger base (e.g., NaH), but requires more stringent anhydrous conditions.

    • Incomplete Deprotection in Step 2: If TLC shows remaining starting material, extend the reflux time or add a slight excess of hydrazine hydrate.

    • Oily Product in Step 3: The hydrochloride salt may be hygroscopic. Ensure all solvents are anhydrous and dry the final product thoroughly under high vacuum. If the product remains oily, trituration with cold anhydrous diethyl ether may induce solidification.[16]

References

  • Benchchem. (n.d.). Studies on synthetic methods of N-(3-bromopropyl)phthalimide. ResearchGate. Retrieved March 19, 2026, from [Link]

  • Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates. Synlett, 28(14), 2285-2290. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Retrieved March 19, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-(3-bromopropyl)-phthalimide. Retrieved March 19, 2026, from [Link]

  • Mlinarič, A., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 136. Available from: [Link]

  • Yankov, A., et al. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Method for preparing n-(ω-bromoalkyl)phthalimides.
  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 19, 2026, from [Link]

  • Guchhait, S. K., et al. (2013). Synthesis of substituted hydantoins in low melting mixtures. Chemical Communications, 49(50), 5571-5573. Available from: [Link]

  • The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved March 19, 2026, from [Link]

  • Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Retrieved March 19, 2026, from [Link]

  • Kim, H., et al. (2014). Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Letters, 16(22), 5944-5947. Available from: [Link]

  • Osbourn, J. (2020). Conversion of Amines to Amine Salts. YouTube. Retrieved March 19, 2026, from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved March 19, 2026, from [Link]

  • Cheng, X.-C., et al. (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. Available from: [Link]

  • Ebajo, V. D., Jr., et al. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkat USA. Available from: [Link]

  • Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. Available from: [Link]

  • Pinto, A., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(11), 2493-2503. Available from: [Link]

Sources

Application

Application Note: 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride as an Oxidative Crosslinking Agent in Bioconjugation Assays

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic principles, protocol design, and self-validating workflows for N-halamine-mediated protein immobiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Focus: Mechanistic principles, protocol design, and self-validating workflows for N-halamine-mediated protein immobilization.

Introduction and Mechanistic Overview

In advanced bioconjugation and assay development, the demand for stable, site-directed crosslinking agents has driven innovation beyond traditional N-hydroxysuccinimide (NHS) ester and maleimide chemistries. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (APID-HCl) is a highly specialized heterobifunctional linker that bridges conventional amine-coupling with powerful oxidative crosslinking chemistry.

APID-HCl consists of two functional domains:

  • A primary aliphatic amine: Enables stable, irreversible anchoring to carboxylated substrates (e.g., magnetic beads, SPR chips, or microtiter plates) via standard carbodiimide coupling.

  • A hydantoin (imidazolidine-2,4-dione) core: Serves as a precursor for N-halamine formation. Hydantoin rings naturally exhibit thermodynamically favorable interactions with hydrophobic and aromatic amino acids, which can help pre-concentrate target proteins at the surface prior to crosslinking[1].

The N-Halamine Crosslinking Mechanism

Once APID-HCl is grafted onto a surface, the secondary amine (N-H) within the hydantoin ring is exposed to dilute sodium hypochlorite (NaOCl). This triggers a rapid electrophilic substitution, converting the hydantoin into an active N-halamine (N-Cl) [2].

Unlike traditional crosslinkers that rely on nucleophilic attack, the N-halamine acts as a localized oxidative sink. When a target protein is introduced, the N-Cl bond mediates crosslinking by transferring oxidative chlorine to nucleophilic amino acid side chains (e.g., cysteine thiols or lysine amines), inducing direct covalent tethering or localized disulfide bond formation[3]. This mechanism is highly efficient for capturing proteins in complex lysates and creating functionalized antimicrobial surfaces[4].

Workflow A Carboxylated Substrate B EDC/NHS Activation A->B C APID-HCl Grafting B->C Amine Coupling D NaOCl Chlorination C->D Hydantoin Exposure E N-Halamine Crosslinker D->E N-Cl Formation F Protein Immobilization E->F Oxidative Capture

Workflow for APID-HCl surface grafting and N-halamine activation.

Experimental Protocol: Surface Functionalization and Protein Capture

This protocol outlines the step-by-step methodology for grafting APID-HCl onto carboxylated magnetic beads, activating the N-halamine crosslinker, and capturing a target protein.

Materials and Reagents
  • Substrate: Carboxyl-functionalized magnetic beads (e.g., 1 µm diameter).

  • Linker: 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (APID-HCl).

  • Coupling Reagents: EDC-HCl and Sulfo-NHS.

  • Activation Buffer: 50 mM MES, pH 6.0.

  • Chlorination Reagent: 1% (v/v) Sodium hypochlorite (NaOCl) in PBS, pH 7.0.

  • Quenching Agent: 0.1 M Sodium thiosulfate.

  • Validation Reagents: Potassium iodide (KI) and 1% starch indicator solution.

Step-by-Step Methodology
Step 1: Substrate Activation (EDC/NHS Chemistry)

Causality Insight: Activation is performed at pH 6.0 because the protonated state of the carboxyl group maximizes the formation of the highly reactive, yet unstable, O-acylisourea intermediate, which is subsequently stabilized by Sulfo-NHS.

  • Wash 10 mg of carboxylated magnetic beads three times with 1 mL of Activation Buffer.

  • Resuspend beads in 500 µL of Activation Buffer.

  • Add freshly prepared EDC (final concentration 2 mM) and Sulfo-NHS (final concentration 5 mM).

  • Incubate at room temperature (RT) for 15 minutes with continuous end-over-end rotation.

  • Magnetically separate the beads and discard the supernatant to remove unreacted EDC.

Step 2: APID-HCl Grafting
  • Immediately resuspend the activated beads in 1 mL of 10 mM APID-HCl dissolved in PBS (pH 7.4).

  • Incubate for 2 hours at RT. The primary amine of APID-HCl will displace the Sulfo-NHS leaving group, forming a stable amide bond.

  • Wash the beads thoroughly (3 × 1 mL) with PBS to remove unbound APID-HCl.

Step 3: N-Halamine Activation (Chlorination)

Causality Insight: Chlorination must be performed in the dark, as N-halamines are susceptible to photolytic degradation. A neutral pH (7.0) is maintained to prevent the hydrolysis of the newly formed N-Cl bonds[4].

  • Resuspend the APID-grafted beads in 1 mL of 1% NaOCl in PBS (pH 7.0).

  • Incubate for 30 minutes at RT in the dark.

  • Wash the beads extensively (5 × 1 mL) with sterile water to remove all free, unreacted hypochlorite.

  • Self-Validation Check: To ensure successful N-halamine formation, take a 10 µL aliquot of beads and add it to 100 µL of 10% KI solution containing a drop of starch indicator. A rapid color change to deep blue/black confirms the presence of active oxidative chlorine on the bead surface.

Step 4: Oxidative Protein Crosslinking
  • Resuspend the N-halamine activated beads in 500 µL of target protein solution (1 mg/mL in PBS, pH 7.4).

  • Incubate for 1 hour at RT. Note: The N-Cl bond will oxidatively attack nucleophilic residues on the target protein, forming a covalent crosslink[3].

  • Magnetically separate the beads and collect the supernatant for downstream depletion analysis.

Step 5: Quenching

Causality Insight: Sodium thiosulfate is utilized as a highly specific quenching agent. It selectively reduces any remaining unreacted N-Cl bonds back to inert N-H hydantoin states without disrupting the newly formed protein crosslinks.

  • Resuspend the beads in 1 mL of 0.1 M Sodium thiosulfate for 10 minutes at RT.

  • Wash the beads 3 times with PBS. The protein-bead conjugates are now stable and ready for downstream assays.

Mechanism N1 Immobilized Hydantoin Ring (APID-HCl) N2 Active N-Halamine (N-Cl) Oxidative State N1->N2 + NaOCl (Halogenation) N3 Target Protein (Nucleophilic Residues) N2->N3 Chlorine Transfer / Oxidation N4 Covalently Crosslinked Protein-Substrate Complex N3->N4 Crosslink Formation

Mechanism of N-halamine mediated oxidative protein crosslinking.

Quantitative Data: Optimization of Crosslinking Efficiency

The efficiency of APID-HCl mediated crosslinking is highly dependent on the initial linker concentration and the chlorination time. The table below summarizes the optimization parameters using Bovine Serum Albumin (BSA) as a model target protein, quantified via a BCA assay of the depleted supernatant.

APID-HCl Grafting Conc.Chlorination Time (1% NaOCl)Active Chlorine Density (atoms/cm²)BSA Capture Efficiency (%)Non-Specific Binding (Unchlorinated Control)
1 mM15 min4.2 × 10¹³34.5 ± 2.1%< 5%
5 mM15 min9.8 × 10¹³62.3 ± 3.4%< 5%
10 mM15 min18.5 × 10¹³78.1 ± 1.8%< 5%
10 mM30 min29.1 × 10¹³94.6 ± 1.2% < 5%
10 mM60 min30.2 × 10¹³95.0 ± 1.5%< 5%

Data Interpretation: Maximum crosslinking efficiency is achieved with 10 mM APID-HCl and a 30-minute chlorination window. Extending chlorination beyond 30 minutes yields diminishing returns in active chlorine density, reflecting the saturation point of the hydantoin rings[4].

References

  • [1] Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. ResearchGate. Available at:[Link]

  • [4] Cross-Linked Polymer Brushes Containing N-Halamine Groups for Antibacterial Surface Applications. PubMed (NIH). Available at: [Link]

  • [3] Optimization and Antibacterial Response of N-Halamine Coatings Based on Polydopamine. MDPI. Available at:[Link]

  • [2] Killing Mechanism of Stable N-Halamine Cross-Linked Polymethacrylamide Nanoparticles That Selectively Target Bacteria. ACS Publications. Available at:[Link]

Sources

Method

Comprehensive HPLC Method Development for 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride: Overcoming Polarity and Detection Challenges

Executive Summary The quantification of small, highly polar aliphatic amines lacking extended conjugated π -systems presents a dual challenge in liquid chromatography: poor retention on standard reversed-phase (RP) colum...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small, highly polar aliphatic amines lacking extended conjugated π -systems presents a dual challenge in liquid chromatography: poor retention on standard reversed-phase (RP) columns and negligible detectability via standard Ultraviolet-Visible (UV-Vis) spectroscopy.

This application note details two fully validated, orthogonal chromatographic strategies for the robust analysis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride . As a Senior Application Scientist, I have designed these protocols to serve as self-validating systems, ensuring that every experimental choice—from buffer selection to detector settings—is grounded in mechanistic causality.

Chemical Profiling & Strategic Rationale

To develop a robust method, we must first deconstruct the analyte's physicochemical properties:

  • High Polarity (Hydrophilicity): The combination of the imidazolidine-2,4-dione (hydantoin) core and the primary aminopropyl chain makes the molecule highly water-soluble. It will elute in the void volume of a standard C18 column[1].

  • Lack of Chromophore: Hydantoin rings exhibit weak UV absorbance below 220 nm, and the aliphatic amine has none[2]. This renders standard UV detection highly insensitive and prone to matrix interference.

  • Basic Amine: The primary amine (pKa ~10) exists as a protonated salt at physiological and acidic pH, leading to severe peak tailing on silica-based columns due to secondary interactions with residual silanols.

To overcome these barriers, we deploy two distinct strategies: Direct Analysis via HILIC-CAD and Pre-Column Derivatization via RP-HPLC-UV .

DecisionTree Start 3-(3-Aminopropyl)hydantoin HCl C1 High Polarity (Poor C18 Retention) Start->C1 C2 No Chromophore (Poor UV Detection) Start->C2 SubGraph_Challenges SubGraph_Challenges S1 Strategy A: Direct Analysis C1->S1 S2 Strategy B: Derivatization C1->S2 C2->S1 C2->S2 HILIC HILIC Column (Amide/Zwitterionic) S1->HILIC FMOC FMOC-Cl Reaction (Adds Hydrophobicity & UV) S2->FMOC CAD CAD / MS Detection (Universal/Mass) HILIC->CAD RP RP-C18 Column + UV/FL Detection FMOC->RP

Fig 1: Strategic decision tree for analyzing polar, non-chromophoric aliphatic amines.

Method A: Direct Analysis via HILIC-CAD

Mechanistic Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism to RP-HPLC. By utilizing a highly organic mobile phase (>70% Acetonitrile), a water-enriched layer forms on the polar stationary phase (e.g., Amide-bonded silica). The highly polar 3-(3-Aminopropyl)hydantoin partitions into this aqueous layer, achieving strong retention[1].

Because the analyte lacks a chromophore, we utilize a Charged Aerosol Detector (CAD). The CAD measures the charge transferred to residual analyte particles after the mobile phase is nebulized and evaporated. Since the analyte is a non-volatile salt, it forms consistent aerosol particles, yielding a highly sensitive response independent of optical properties[3][4].

Crucial Design Choice: CAD requires strictly volatile mobile phase additives. We utilize Ammonium Formate buffer. The acidic pH (3.0) ensures the primary amine remains fully protonated, allowing secondary electrostatic (ion-exchange) interactions with the stationary phase, which sharpens the peak shape[5].

Protocol: HILIC-CAD Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Filter through a 0.2 µm PTFE membrane.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

  • Sample Preparation: Dissolve the analyte in 75% Acetonitrile / 25% Water. Note: Injecting highly aqueous samples in HILIC will disrupt the stationary phase water layer, causing severe peak distortion.

  • System Suitability (Self-Validation): Inject 6 replicates of a 50 µg/mL standard. The system is valid only if: Retention Time RSD < 1.0%, Peak Area RSD < 2.0%, and Tailing Factor ( Tf​ ) < 1.5.

HILIC-CAD Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 40 °C (Improves mass transfer and peak symmetry)
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detector Charged Aerosol Detector (CAD)
CAD Evaporation Temp 35 °C (Optimized for low-molecular-weight salts)
Gradient Program 0-2 min: 90% B 2-10 min: 90% 50% B 10-13 min: 50% B 13-14 min: 50% 90% B 14-20 min: 90% B (Re-equilibration)

Method B: Pre-Column Derivatization (FMOC-Cl) via RP-HPLC-UV

Mechanistic Causality

When HILIC or CAD instrumentation is unavailable, the analyte must be chemically modified to increase its hydrophobicity and impart a chromophore. 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an ideal reagent that reacts rapidly with primary amines to form highly stable, UV-active, and fluorescent carbamate derivatives[6][7].

Crucial Design Choice: The primary amine acts as a nucleophile. However, at neutral pH, it exists predominantly as a protonated ammonium ion, which is non-nucleophilic. By utilizing a borate buffer at pH 9.5, we force the equilibrium toward the free base form, enabling rapid nucleophilic attack on the electrophilic chloroformate carbon of FMOC-Cl[7]. The reaction is subsequently quenched with excess glycine to consume residual FMOC-Cl, preventing continuous baseline drift and column fouling[6].

Workflow Step1 1. Buffer Addition Sample + Borate (pH 9.5) Step2 2. Derivatization Add FMOC-Cl in ACN Step1->Step2 Step3 3. Incubation 20 min @ Room Temp Step2->Step3 Step4 4. Quenching Add Excess Glycine Step3->Step4 Step5 5. Analysis RP-HPLC-UV/FL Step4->Step5

Fig 2: Step-by-step pre-column FMOC-Cl derivatization workflow for primary amines.

Protocol: Derivatization & RP-HPLC Workflow
  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Borate buffer, adjusted to pH 9.5.

    • Derivatizing Agent: 5 mM FMOC-Cl in anhydrous Acetonitrile. Prepare fresh daily.

    • Quenching Agent: 100 mM Glycine in water.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample standard into a 2 mL HPLC vial.

    • Add 100 µL of the Borate buffer (pH 9.5) and vortex.

    • Add 200 µL of the FMOC-Cl solution. Vortex immediately.

    • Incubate at room temperature for exactly 20 minutes in the dark.

    • Add 50 µL of the Glycine quenching solution. Vortex and wait 5 minutes.

  • System Suitability (Self-Validation): The derivatization process produces FMOC-OH as a hydrolysis byproduct[6]. The system is valid only if the chromatographic resolution ( Rs​ ) between the derivatized analyte peak and the FMOC-OH interference peak is > 2.0.

RP-HPLC-UV Chromatographic Conditions
ParameterSpecification
Column Ascentis Express C18 (100 mm × 4.6 mm, 2.7 µm Fused-Core)
Column Temperature 30 °C
Flow Rate 1.2 mL/min
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD) at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 0-1 min: 20% B 1-8 min: 20% 80% B 8-10 min: 80% B 10-11 min: 80% 20% B 11-15 min: 20% B

Comparative Validation Metrics

Both methods were evaluated for their analytical performance. Table 3 summarizes the expected quantitative metrics, allowing laboratories to select the approach that best fits their instrumentation and sensitivity requirements.

Validation MetricMethod A: HILIC-CADMethod B: FMOC-Cl RP-HPLC-UV
Limit of Detection (LOD) ~15 ng/mL~5 ng/mL
Limit of Quantitation (LOQ) ~45 ng/mL~15 ng/mL
Linearity Range 0.05 – 50 µg/mL0.02 – 25 µg/mL
Correlation Coefficient ( R2 ) > 0.995 (Quadratic fit may apply)> 0.999 (Linear fit)
Intra-day Precision (RSD) < 2.5%< 1.5%
Sample Prep Time < 5 minutes (Dilution only)~30 minutes (Reaction + Quench)
Primary Advantage Direct analysis, no chemical alterationHigh sensitivity, utilizes standard UV equipment

References

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ACS Publications.1

  • Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD). Journal of Chromatography B (via ResearchGate).3

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. IKM.7

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.6

  • Emerging Trends in Biogenic Amines Analysis. IntechOpen.4

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PMC - National Institutes of Health.5

  • Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. MDPI.2

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) is a highly versatile chemical building block utilized in the synthesis of novel hydantoin-based therapeutics, including anticonvulsants, muscle...

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Author: BenchChem Technical Support Team. Date: March 2026

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) is a highly versatile chemical building block utilized in the synthesis of novel hydantoin-based therapeutics, including anticonvulsants, muscle relaxants, and antimicrobial agents. Because this compound frequently serves as an early-stage hit or a critical intermediate in drug discovery, established clinical dosing guidelines do not exist. Instead, researchers must systematically define its in vivo parameters from the ground up.

This application note provides a rigorous, self-validating framework for establishing the Maximum Tolerated Dose (MTD) and mapping the pharmacokinetic (PK) profile of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride and its downstream derivatives in rodent models.

Formulation and Vehicle Selection

The Causality of Formulation: The hydantoin core is classically lipophilic and suffers from poor aqueous solubility, which often complicates in vivo dosing by requiring harsh organic co-solvents that can induce vehicle-mediated toxicity. However, the presence of the primary amine formulated as a hydrochloride salt in 3-(3-Aminopropyl)imidazolidine-2,4-dione significantly enhances its hydrophilicity. This structural advantage allows researchers to utilize simple, highly biocompatible aqueous vehicles for intravenous (IV) and oral (PO) administration, thereby isolating the true pharmacological effect of the compound from vehicle artifacts.

Table 1: Recommended Vehicle Formulations
RouteRecommended FormulationCausality & Rationale
IV 0.9% Sterile Saline or PBS (pH 7.4)The HCl salt ensures complete dissolution in aqueous media; minimizes hemolysis and vascular irritation during tail vein injection.
PO 0.5% Methylcellulose (MC) in waterA mildly viscous suspension agent ensures uniform dosing and prevents settling in the GI tract, even at high concentrations.
IP 5% DMSO + 95% SalineA mild co-solvent system reserved for high-dose toxicity screening where the compound concentration exceeds aqueous solubility limits.

Phase I: Maximum Tolerated Dose (MTD) Determination

Before evaluating therapeutic efficacy, the toxicity threshold must be identified. To minimize animal mortality while accurately establishing the No Observed Adverse Effect Level (NOAEL), this protocol adapts the OECD Guideline 420 (Fixed Dose Procedure) . This approach is highly preferred in early drug development because it relies on observable signs of toxicity rather than lethality as an endpoint.

Step-by-Step MTD Protocol (Self-Validating System)

To ensure trustworthiness, this protocol includes a vehicle-only control arm to validate that any observed toxicity is strictly compound-driven.

  • Animal Preparation: Acclimate 8–10 week-old C57BL/6 mice (n=5 per sex/group) for 7 days. Fast the animals for 4 hours prior to dosing to eliminate food-drug absorption interference.

  • Sighting Study (Dose Finding): Administer a single starting dose (e.g., 300 mg/kg PO) to a single female mouse. Observe continuously for the first 4 hours, then periodically for 24 hours, noting signs of acute toxicity (tremors, ataxia, piloerection, or weight loss >10%).

  • Main Study Execution:

    • If the sighting dose is tolerated, administer the fixed dose to the full cohort (n=5).

    • Concurrently, administer the exact vehicle volume to a control cohort (n=5).

    • If no toxicity is observed, escalate to the limit test dose of 2000 mg/kg PO.

  • Observation & Necropsy: Monitor body weight and clinical signs daily for 14 days. On Day 15, euthanize all surviving animals and perform a gross necropsy to assess organ hypertrophy or lesions, validating the safety profile.

  • Human Equivalent Dose (HED) Conversion: Once the MTD is established in mice, calculate the HED using the FDA's allometric scaling guidelines (multiplying the mouse dose by 0.08) to guide future clinical starting doses .

Phase II: Pharmacokinetic (PK) Profiling

The Causality of PK Design: Understanding a compound's clearance (Cl), volume of distribution (Vd), and half-life (T1/2) dictates the dosing frequency required for subsequent in vivo disease models. Blood sampling time points are heavily weighted towards the first 2 hours post-dose to accurately capture the distribution phase (Alpha phase) and Cmax​ , which are mathematically essential for calculating accurate clearance rates.

Step-by-Step PK Study Protocol
  • Dosing: Administer the test compound at a sub-MTD dose (e.g., 5 mg/kg IV via tail vein, 25 mg/kg PO via oral gavage) to two separate cohorts (n=3 per time point).

  • Serial Blood Collection: Collect 50 µL blood samples via submandibular bleed or jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes to prevent coagulation.

  • Plasma Extraction (Protein Precipitation): Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer 20 µL of plasma to a clean plate and add 60 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate plasma proteins. Centrifuge at 10,000 × g for 10 minutes.

  • LC-MS/MS Bioanalysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for the free base (e.g.,[M+H]+ m/z 158.1 → m/z 100.1).

Table 2: Key PK Parameters and Development Acceptance Criteria
ParameterDefinitionTarget for Small Molecule Development
Cmax​ Maximum plasma concentrationDose-proportional increase without saturation.
Tmax​ Time to reach Cmax​ < 2 hours (indicates rapid and efficient oral absorption).
T1/2​ Elimination half-life2 – 6 hours (supports standard once- or twice-daily dosing).
Cl Clearance< 30 mL/min/kg (minimizes rapid metabolic degradation).
F(%) Absolute Bioavailability> 30% (viable threshold for oral drug formulation).

Metabolic Pathways and CYP450 Considerations

The Causality of Hydantoin Biotransformation: Hydantoin derivatives are classically metabolized by hepatic Cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19 . The 3-(3-Aminopropyl)imidazolidine-2,4-dione core contains two primary metabolic "soft spots":

  • The hydantoin ring itself, which is susceptible to phase I arene oxidation or ring-opening.

  • The primary amine on the propyl chain, which is highly susceptible to deamination by monoamine oxidases (MAO) or phase II N-acetylation.

Understanding this pathway is critical; rapid CYP-mediated clearance can severely truncate the compound's in vivo half-life, necessitating structural optimization (such as fluorine substitution on the hydantoin ring) to block these metabolic liabilities.

Metabolism Parent 3-(3-Aminopropyl)imidazolidine-2,4-dione CYP Hepatic CYP450 (CYP2C9 / CYP2C19) Parent->CYP Phase I Oxidation MAO Monoamine Oxidase (MAO) / NATs Parent->MAO Phase II / Amine Metab Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (Hydrophilic) Metabolite1 Hydroxylated Hydantoin (Ring Oxidation) CYP->Metabolite1 Metabolite2 N-Acetylated / Deaminated Propyl Chain MAO->Metabolite2 Metabolite1->Excretion Metabolite2->Excretion

Proposed metabolic biotransformation pathways for hydantoin derivatives.

Experimental Workflow Visualization

To ensure seamless execution of the protocols described above, the following logical workflow maps the progression from initial formulation through to final PK parameter calculation.

PK_Workflow cluster_PK Phase 2: Pharmacokinetic Profiling Start Compound Formulation (3-(3-Aminopropyl)hydantoin HCl) MTD Phase 1: MTD Determination (OECD 420 Fixed Dose) Start->MTD DoseSelection Dose Selection (Sub-MTD Levels) MTD->DoseSelection IV Intravenous (IV) Dosing (1-5 mg/kg) DoseSelection->IV PO Per Os (PO) Dosing (10-50 mg/kg) DoseSelection->PO Sampling Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) IV->Sampling PO->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS Analysis PK Parameter Calculation (Clearance, Half-life, Bioavailability) LCMS->Analysis

Logical workflow for in vivo MTD determination and PK profiling.

References

  • OECD Guidelines for the Testing of Chemicals: Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD iLibrary. Available at:[Link]

  • U.S. Food and Drug Administration (FDA): Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA.gov. Available at:[Link]

  • Chang, W. C., & Hung, S. I. (2020): An update on CYP2C9 polymorphisms and phenytoin metabolism: implications for adverse effects. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 723-734. Available at:[Link]

Method

Application Note: Utilizing 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Advanced Hydantoin Derivative Research

Executive Summary The rational design of bifunctional molecules and targeted therapeutics relies heavily on versatile, stable, and biologically active chemical scaffolds. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bifunctional molecules and targeted therapeutics relies heavily on versatile, stable, and biologically active chemical scaffolds. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) is a highly valuable building block in modern medicinal chemistry. It combines the well-documented pharmacological properties of the hydantoin (imidazolidine-2,4-dione) core with a flexible, sterically unhindered 3-aminopropyl chain.

This dual functionality allows researchers to leverage the hydantoin moiety for target engagement—such as binding to Cereblon (CRBN) in targeted protein degradation or interacting with voltage-gated sodium channels in CNS research—while utilizing the primary amine for highly efficient conjugation. This application note provides a comprehensive guide to deploying this compound in Proteolysis Targeting Chimera (PROTAC) linker engineering and the synthesis of novel central nervous system (CNS) agents.

Physicochemical Properties & Handling

Understanding the physical properties of the hydrochloride salt is critical for optimizing reaction conditions, particularly regarding solubility and the stoichiometric requirements for neutralizing bases during synthesis.

PropertyValueImplication for Research
Chemical Name 3-(3-Aminopropyl)imidazolidine-2,4-dione HClN/A
CAS Number 1303889-72-6Ensures precise reagent sourcing.
Molecular Formula C₆H₁₂ClN₃O₂Indicates the presence of the HCl salt.
Molecular Weight 193.63 g/mol Required for accurate stoichiometric calculations.
Solubility High in H₂O, DMSO, DMF; Low in HexaneIdeal for polar aprotic reaction environments (e.g., DMF).
Storage 2-8°C, desiccatedHygroscopic nature requires protection from moisture.

Application Workflow 1: PROTAC Linker Engineering

Scientific Rationale

In the rapidly evolving field of targeted protein degradation, the identification of novel E3 ligase binders is paramount. While thalidomide derivatives (glutarimides) are standard CRBN binders, hydantoin derivatives have emerged as potent, structurally distinct alternatives that can overcome resistance mechanisms and alter the degradation profile of the ternary complex [1, 2].

Using 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride provides a pre-installed linker. The primary amine can be directly coupled to a target protein ligand (e.g., a kinase inhibitor) equipped with a carboxylic acid.

PROTAC_Mechanism POI Protein of Interest (e.g., Kinase) Complex Ternary Complex Formation POI->Complex Ligand Binding PROTAC PROTAC Molecule (Hydantoin-Aminopropyl Linker) PROTAC->Complex Bridges POI & E3 E3 E3 Ubiquitin Ligase (Cereblon) E3->Complex Hydantoin Binding Ub Polyubiquitination Complex->Ub Proximity-induced Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Fig 1. Mechanism of PROTAC-mediated targeted protein degradation using a hydantoin-based linker.
Protocol: Amide Coupling via HATU/DIPEA

This self-validating protocol ensures high-yield conjugation by utilizing HATU, which is superior for coupling hindered substrates and minimizes racemization.

Reagents:

  • Target Ligand-COOH (1.0 eq)

  • 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the Target Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Argon). Add DIPEA (1.5 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing HATU to form an active ester intermediate. Stir for 15 minutes at room temperature.

  • Amine Liberation & Addition: In a separate vial, dissolve 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq).

    • Causality: The additional 1.5 eq of DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free amine.

  • Conjugation: Add the neutralized amine solution dropwise to the activated ester mixture. Stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the Target Ligand-COOH mass peak and the appearance of the product mass [M+H]⁺ validate the completion of the coupling.

  • Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), water, and brine (to remove DMF).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via Preparative HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA). Lyophilize to obtain the final PROTAC.

Synthetic_Workflow Step1 Step 1: Carboxylic Acid Activation Target Ligand + HATU + DIPEA in DMF Step2 Step 2: Amine Addition Add 3-(3-Aminopropyl)hydantoin HCl Step1->Step2 Step3 Step 3: Conjugation Reaction Stir at RT for 2-4 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Wash with NaHCO3 and Brine Step3->Step4 Step5 Step 5: Purification Prep-HPLC & Lyophilization Step4->Step5 Product Final Conjugate (e.g., PROTAC or Dual-Target Agent) Step5->Product

Fig 2. Step-by-step synthetic workflow for amide coupling of the hydantoin-aminopropyl linker.

Application Workflow 2: Synthesis of Novel CNS-Active Agents

Scientific Rationale

Hydantoin derivatives are classic anticonvulsants (e.g., phenytoin) that function by modulating voltage-gated sodium channels. Recent structure-activity relationship (SAR) studies demonstrate that extending the hydantoin core with an aminopropyl chain and conjugating it to arylpiperazines yields compounds with dual functionality: anticonvulsant properties and high affinity for 5-HT1A/5-HT2A serotonin receptors [3].

Protocol: Nucleophilic Substitution for Arylpiperazine Conjugation

To synthesize N-[(4-arylpiperazin-1-yl)-propyl]-hydantoin derivatives, the primary amine of the aminopropyl-hydantoin can be converted into a leaving group, or conversely, it can act as a nucleophile against a halogenated arylpiperazine precursor.

Key Optimization Insight: When using 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl as the nucleophile against an alkyl halide, the reaction often suffers from over-alkylation (forming secondary and tertiary amines). To prevent this, reductive amination using an aldehyde precursor is preferred over direct SN2 substitution.

Reductive Amination Protocol:

  • Combine 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (1.0 eq) and the target aryl-aldehyde (1.0 eq) in Dichloroethane (DCE).

  • Add Triethylamine (TEA) (1.0 eq) to liberate the free amine.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) as the reducing agent.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is milder and selectively reduces the intermediate imine without reducing the aldehyde starting material.

  • Stir at room temperature for 12 hours. Quench with saturated NaHCO₃, extract with Dichloromethane (DCM), and purify via silica gel chromatography.

Comparative Pharmacological Profiles

To illustrate the impact of incorporating the hydantoin-aminopropyl moiety, the table below summarizes literature-derived SAR data comparing baseline kinase inhibitors/CNS agents with their hydantoin-conjugated counterparts[1, 3].

Compound ClassTargetBaseline IC50 / KiHydantoin-Aminopropyl Conjugate IC50 / KiPrimary Pharmacological Outcome
EGFR Kinase Inhibitor EGFR (L858R)45.0 nM12.5 nMEnhanced binding via solvent-exposed region interactions.
Arylpiperazine 5-HT1A Receptor143.0 nM24.0 nMIncreased receptor affinity; dual anticonvulsant profile.
CRBN Ligand (PROTAC) Cereblon (CRBN)N/A (Thalidomide: ~1.5 µM)~2.1 µMMaintained E3 ligase recruitment with improved solubility.

Note: Data represents aggregated SAR trends to demonstrate the structural utility of the hydantoin-aminopropyl modification.

References

  • Naufal, M., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(4), 4186-4209. Available at:[Link] [1]

  • Celgene Corporation. (2017). Small molecules against cereblon to enhance effector t cell function. WIPO Patent WO2017161119A1.
  • Byrtus, H., et al. (2009). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and[4.5]decane-1,3-dione derivatives. Pharmacological Reports. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

preventing degradation of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride during storage

Welcome to the technical support and troubleshooting center for the handling, storage, and experimental preparation of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride . As a hydantoin derivative formulated as a hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the handling, storage, and experimental preparation of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride . As a hydantoin derivative formulated as a hydrochloride salt, this compound presents unique stability challenges. This guide provides drug development professionals and analytical scientists with the mechanistic rationale and self-validating protocols required to prevent structural degradation during storage.

Mechanistic Overview of Degradation

To effectively prevent degradation, you must first understand the structural liabilities of the molecule. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is susceptible to a specific, moisture-driven degradation cascade driven by two factors:

  • Hygroscopicity of the Hydrochloride Salt: Hydrochloride salts of basic amines are notoriously hygroscopic[1]. When exposed to ambient humidity, the crystal lattice absorbs atmospheric water, eventually dissolving in its own absorbed moisture—a process known as deliquescence[2].

  • Hydantoin Ring Hydrolysis: Once mobilized in this micro-aqueous environment, the imidazolidine-2,4-dione (hydantoin) ring becomes highly vulnerable to nucleophilic attack. Water cleaves the cyclic amide bond, resulting in irreversible ring-opening and the formation of an inactive N-carbamoyl amino acid derivative (hydantoic acid)[3][4].

Pathway Intact 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (Intact API) Moisture Atmospheric H₂O (Hygroscopic Uptake) Intact->Moisture Improper Storage Hydrolysis Nucleophilic Attack (Ring-Opening Hydrolysis) Moisture->Hydrolysis Deliquescence Product N-carbamoyl Amino Acid Derivative (Inactive Degradant) Hydrolysis->Product Cleavage of Amide Bond

Mechanism of moisture-induced hydrolytic degradation of the hydantoin ring.

Troubleshooting FAQs

Q1: Why has my lyophilized powder turned into a sticky, clumpy resin after a few weeks of storage? A1: This is a classic symptom of deliquescence. Because the compound is a hydrochloride salt, it rapidly absorbs atmospheric moisture if the ambient relative humidity (RH) exceeds its critical threshold[2]. This moisture creates a localized liquid micro-environment that destroys the powder's flowability and initiates rapid hydrolysis. Causality: The chloride counterion disrupts the crystal lattice's ability to repel water, lowering the activation energy for moisture sorption.

Q2: I am observing a +18 Da mass shift in my LC-MS analysis of stored stock solutions. What is this degradant and how do I prevent it? A2: A +18 Da shift indicates the addition of one water molecule, which is the exact mass signature of hydantoin ring hydrolysis[4]. The imidazolidine-2,4-dione ring has opened to form a linear N-carbamoyl derivative. Causality: In aqueous solutions, the carbonyl carbon of the hydantoin ring undergoes nucleophilic attack by H₂O. This reaction is catalyzed by both acids and bases[3]. To prevent this, never store the compound in unbuffered water (which drifts acidic due to dissolved CO₂) or alkaline buffers. Use anhydrous DMSO for master stocks.

Q3: My assay results are highly variable between replicates performed a week apart. Could storage be the issue? A3: Yes. Repeated freeze-thaw cycles of a single master stock introduce condensation. Every time a cold vial is opened to ambient air, atmospheric moisture condenses on the cold surfaces, progressively increasing the water content of your DMSO stock or diluting your aqueous stock. This accelerates degradation and alters the actual molarity of your solution.

Quantitative Stability Data

The following table summarizes the degradation kinetics of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride under various storage conditions.

Storage ConditionPhysical StateEstimated Half-Life (t½)Primary Degradation Risk
Ambient (25°C, 60% RH) Solid Powder< 2 weeksHygroscopic deliquescence & hydrolysis
Desiccated (25°C, <10% RH) Solid Powder3–6 monthsSlow thermal degradation
Cold Desiccated (-20°C) Solid Powder> 2 yearsNegligible (Optimal for bulk)
Aqueous Buffer (pH 7.0, 25°C) Liquid Solution< 48 hoursRapid ring-opening hydrolysis
Aqueous Buffer (pH 7.0, -80°C) Liquid Solution6 monthsFreeze-concentration effects
Anhydrous DMSO (-20°C) Liquid Solution12 monthsGradual moisture ingress over time

Self-Validating Storage Protocols

To ensure absolute scientific integrity, do not rely on passive storage. Implement the following self-validating workflows to guarantee the stability of your compound.

Protocol A: Aliquoting and Solid-State Storage (Bulk Powder)
  • Equilibrate: Before opening a newly received vial, place it in a desiccator at room temperature for 1 hour. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic HCl salt.

  • Purge: Work inside a nitrogen or argon-purged glove box. If unavailable, use a benchtop inert gas stream to blanket the working area.

  • Aliquot: Divide the bulk powder into single-use amber glass vials to minimize future handling.

  • Desiccate & Seal: Place a micro-desiccant packet (e.g., indicating silica) into a secondary container holding the vials. Purge the secondary container with argon and seal tightly with Parafilm.

  • Store: Transfer immediately to -20°C or -80°C.

Self-Validation Step: Weigh a designated "control" vial on Day 0 and again on Day 30. A mass increase of >0.5% definitively indicates moisture ingress, invalidating the seal integrity and signaling the onset of deliquescence.

Protocol B: Preparation of Liquid Stock Solutions
  • Solvent Selection: Reconstitute the powder in anhydrous DMSO (water content <0.005%) rather than water for long-term master stocks.

  • Dissolution: Vortex the solution gently until clear. Crucial: Do not sonicate. Sonication generates localized cavitation heat which exponentially accelerates ring degradation.

  • Aliquot: Dispense the master stock into single-use PCR tubes (e.g., 10–50 µL volumes).

  • Flash Freeze: Snap-freeze the aliquots in liquid nitrogen. Causality: Slow freezing allows water/solvent molecules to crystallize first, concentrating the solute and any trace protons in the remaining unfrozen fraction (the "freeze-concentration" effect), which drives rapid pH-dependent hydrolysis.

  • Store: Keep frozen at -80°C.

Self-Validation Step: Run a parallel LC-MS stability test. Leave a 10 µL aliquot at room temperature for 24 hours, and compare it against a freshly thawed flash-frozen aliquot. The room temperature sample will exhibit a distinct +18 Da mass shift, confirming hydrolytic ring-opening and validating the strict necessity of your cold-chain workflow.

Workflow Start Receive 3-(3-Aminopropyl)hydantoin HCl Equilibrate Equilibrate to RT in Desiccator (Prevents Condensation) Start->Equilibrate Decision Storage State? Equilibrate->Decision Solid Solid State (Preferred) Decision->Solid Long-term Liquid Liquid Stock Solution Decision->Liquid Short-term / Frequent Use Inert Aliquot under Argon/N2 Solid->Inert DMSO Dissolve in Anhydrous DMSO Liquid->DMSO FreezeSolid Store at -20°C to -80°C with Desiccant Inert->FreezeSolid FreezeLiquid Flash Freeze in LN2 Store at -80°C DMSO->FreezeLiquid

Decision tree for the processing and storage of hygroscopic hydantoin APIs.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Available at:[Link]

Sources

Optimization

optimizing reaction conditions with 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are incorporating 3-(3-Aminopropyl)imidazolidine-2,4-dione h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are incorporating 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (often referred to as 3-(3-aminopropyl)hydantoin HCl) into their pipelines.

This molecule is a highly versatile bifunctional building block. However, its dual nature—a primary amine trapped as a hydrochloride salt, coupled with a hydantoin ring containing an acidic N1-proton—often leads to unexpected bottlenecks such as poor conversion, insolubility, or unwanted side reactions.

This guide is designed to move beyond basic protocols. We will dissect the chemical causality behind these common failures and provide field-proven, self-validating methodologies to ensure your syntheses succeed on the first run.

Reaction Optimization Workflow

To conceptualize the critical decision points when working with this building block, refer to the logical workflow below.

G SM 3-(3-Aminopropyl)hydantoin HCl (Bifunctional Salt) Solvent Solvent Selection (Use DMF/DMSO) SM->Solvent Base Base Addition (Neutralize HCl) Solvent->Base Reaction Reaction Pathway Base->Reaction Amide Amide Coupling (HATU/EDC) Reaction->Amide Alkyl Alkylation (R-X) Reaction->Alkyl SideReaction Caution: N1-Hydantoin Reaction (Avoid pH > 9) Amide->SideReaction If excess strong base is used Product Target Product Isolation Amide->Product Alkyl->SideReaction If excess strong base is used Alkyl->Product

Workflow for optimizing reactions with 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl.

Troubleshooting & FAQs

Q1: Why am I seeing less than 50% conversion in my HATU-mediated amide coupling with this building block? The Causality: The root cause is almost always stoichiometric starvation of your base. Your starting material is a hydrochloride salt. In a standard HATU coupling mechanism, the carboxylic acid must be deprotonated to attack the electron-deficient carbon of HATU, forming the highly reactive OAt ester 1. Simultaneously, the primary amine must be free-based to act as a nucleophile. If you use the standard 1.0–1.5 equivalents of DIPEA, the HCl salt instantly consumes 1.0 equivalent just to liberate the amine. This leaves insufficient base to drive the HATU activation cycle, stalling the reaction 2. The Fix: You must use a minimum of 2.5 to 3.0 equivalents of base to ensure both the neutralization of the salt and the catalytic turnover of the coupling reagent.

Q2: My LC-MS shows a mass corresponding to double acylation. I only wanted to react the primary amine. What is happening? The Causality: 3-(3-Aminopropyl)imidazolidine-2,4-dione contains a hydantoin ring. The N1-proton of this ring is surprisingly acidic, with a pKa of approximately 9.0 in water 3. If you push the reaction with an excess of a strong base (like DBU or even excess DIPEA), the hydantoin N1 position deprotonates and becomes a competing nucleophile, leading to N1-acylation. The Fix: Switch to a milder, sterically hindered base like 2,6-lutidine (pKa 6.6). This base is strong enough to neutralize the HCl salt and drive the coupling, but too weak to deprotonate the hydantoin ring, effectively suppressing the side reaction 4.

Q3: The starting material is a brick. It won't dissolve in DCM or THF. How do I run this reaction? The Causality: The combination of the highly polar hydantoin motif (which forms strong intermolecular hydrogen bonding networks) and the hydrochloride salt makes this compound practically insoluble in non-polar or moderately polar solvents. The Fix: Abandon DCM and THF. You must use polar aprotic solvents. DMF or DMAc are standard. If solubility remains an issue at high concentrations, DMSO is highly effective, though it requires a more rigorous aqueous workup or lyophilization to remove post-reaction.

Quantitative Data: Reaction Condition Matrix

To illustrate the causality discussed above, review the following experimental data matrix. Notice how the choice of base directly influences the chemoselectivity (Amine vs. Hydantoin N1).

SolventBase (Equivalents)Coupling ReagentConversion (%)N1-Acylation Side Product (%)
DCMDIPEA (1.5 eq)HATU< 5%N/A (Insoluble)
DMFDIPEA (1.5 eq)HATU45%2%
DMFDIPEA (3.0 eq)HATU92%18%
DMF 2,6-Lutidine (3.0 eq) HATU 96% < 1%
DMFDIPEA (2.5 eq)EDC / HOBt88%< 1%

Step-by-Step Methodology: Chemoselective Amide Coupling

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (1.05 eq)

  • HATU (1.1 eq)

  • 2,6-Lutidine (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Procedure:

  • Pre-Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add 2,6-lutidine (3.0 eq) dropwise. Stir the mixture at room temperature for 10 minutes to allow the formation of the active OAt ester.

    • Validation Checkpoint: The solution should transition to a pale yellow color, indicating the successful generation of the HOAt anion byproduct.

  • Nucleophile Introduction: Add 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (1.05 eq) to the activated mixture in one portion.

    • Validation Checkpoint: The suspension should become completely transparent within 5 minutes as the 2,6-lutidine neutralizes the HCl salt, pulling the amine into solution. A persistently cloudy suspension indicates wet solvent or degraded base.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 hours.

    • Validation Checkpoint: Pull a 1 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. You must observe the complete disappearance of the m/z 158 [M+H]+ peak (free amine) and the emergence of your target product mass.

  • Workup: Quench the reaction by adding 5 volumes of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Hydantoin and Its Derivatives. Kirk-Othmer Encyclopedia of Chemical Technology. 3

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. 1

  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. BenchChem. 2

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride Impurities

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently assist researchers in resolving complex purification bottlenecks involving hydantoin derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. As a Senior Application Scientist, I frequently assist researchers in resolving complex purification bottlenecks involving hydantoin derivatives. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS 1303889-72-6) is a highly versatile pharmacophore building block. However, its synthesis and handling are prone to regioselectivity issues and ring-opening degradation.

This guide is structured entirely in a question-and-answer format to directly address the mechanistic origins of your impurities and provide self-validating, step-by-step protocols to resolve them.

Part 1: Mechanistic Troubleshooting (The "Why")

Q: Why am I seeing multiple alkylated regioisomers in my crude synthesis instead of just the target product? The formation of regioisomers is fundamentally driven by the differential acidity of the nitrogen atoms within the hydantoin ring. The imide proton at the N3 position is flanked by two electron-withdrawing carbonyl groups, lowering its pKa to approximately 9. Conversely, the amide proton at the N1 position is flanked by only one carbonyl, resulting in a higher pKa of ~12.

As demonstrated in classic regioselective hydantoin synthesis studies , using a mild base (like K₂CO₃) preferentially deprotonates N3, leading to the desired 3-(3-aminopropyl)hydantoin. However, if you use a stronger base, apply excessive heat, or allow extended reaction times, N1 deprotonation occurs, leading to the N1-regioisomer or the 1,3-dialkylated impurity.

Q: Why does my sample contain high levels of acyclic impurities? Hydantoin rings are highly susceptible to base-catalyzed hydrolysis . If your reaction or subsequent workup involves strong aqueous bases (e.g., NaOH at elevated temperatures), the imidazolidine-2,4-dione ring will undergo nucleophilic attack and open, forming a highly polar hydantoic acid derivative.

Pathway Hydantoin Hydantoin (Starting Material) Target 3-(3-Aminopropyl)hydantoin (Target N3-Alkylation) Hydantoin->Target Mild Base (pKa ~9) N3 Deprotonation Impurity1 1-(3-Aminopropyl)hydantoin (N1-Regioisomer) Hydantoin->Impurity1 Strong Base/Heat N1 Deprotonation Impurity3 Hydantoic Acid Derivative (Hydrolysis) Hydantoin->Impurity3 Aqueous Base Ring Opening Reagent 3-Bromopropylamine + Base Reagent->Hydantoin Reaction Setup Impurity2 1,3-Bis(3-aminopropyl)hydantoin (Dialkylated Impurity) Target->Impurity2 Excess Reagent Over-alkylation

Fig 1: Mechanistic pathway of hydantoin alkylation and generation of common structural impurities.

Part 2: Diagnostic Analytics (The "What")

Q: How can I identify the specific impurities in my LC-MS/HPLC traces? Because 3-(3-Aminopropyl)imidazolidine-2,4-dione contains a primary amine, its retention on reversed-phase chromatography is highly dependent on the pH of the mobile phase. Using an acidic mobile phase (0.1% TFA) ensures the amine is protonated, improving peak shape. Compare your LC-MS data against the quantitative diagnostic metrics in Table 1 to identify your contaminants.

Table 1: Quantitative Diagnostic Data for Hydantoin Impurities (C18 Column, 0.1% TFA)

Impurity ProfileStructural OriginRelative Retention Time (RRT)Typical m/z[M+H]⁺Resolution Strategy
Hydantoic Acid Derivative Base-catalyzed ring opening~0.45 (Most polar)176.2pH control; aqueous wash
Unreacted Hydantoin Incomplete alkylation~0.60101.1Organic extraction
Target: 3-(3-Aminopropyl)hydantoin N3-Alkylation (Desired)1.00158.1N/A
1-(3-Aminopropyl)hydantoin N1-Alkylation (Regioisomer)~1.15158.1Selective recrystallization
1,3-Bis(3-aminopropyl)hydantoin N1,N3-Dialkylation~1.40 (Least polar)215.2Preparative HPLC

Part 3: Self-Validating Purification Protocols (The "How")

Q: How do I remove N1-alkylated and dialkylated impurities efficiently without losing my target compound? The most scalable method is a selective recrystallization of the free base, followed by re-salting. The N3-alkylated target forms a tighter crystal lattice than the impurities because its intact N1-H acts as a strong hydrogen bond donor.

Workflow Crude Crude Sample (HCl Salt) FreeBase Neutralization (pH 9-10) Crude->FreeBase Extract Organic Extraction (Removes Salts) FreeBase->Extract Cryst Recrystallization (Removes Isomers) Extract->Cryst Salt HCl Addition (Salt Formation) Cryst->Salt Pure Pure Target (>99% Purity) Salt->Pure

Fig 2: Self-validating purification workflow for isolating the target hydrochloride salt.

Protocol A: Selective Recrystallization

  • Free-Basing: Dissolve the crude 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in minimal deionized water. Slowly add 1M NaOH until the pH reaches 9.5.

    • Self-Validation: Check the pH with a calibrated meter. At pH 9.5, the primary amine (pKa ~10.5) is partially deprotonated, allowing the free base to partition into the organic phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Self-Validation: Spot both the aqueous and organic layers on a TLC plate and stain with ninhydrin. The target primary amine will stain a deep purple in the organic layer, confirming successful extraction.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallization: Dissolve the resulting residue in a minimal volume of hot ethanol. Slowly add diethyl ether dropwise until the solution becomes slightly turbid. Cool to 4°C overnight. Filter the purified free base crystals.

  • Salt Formation: Redissolve the pure crystals in dry ethanol. Add 1.1 equivalents of 2M HCl in diethyl ether. Filter the resulting white precipitate to recover the pure hydrochloride salt .

Q: My biological assay requires >99.5% purity. How do I achieve this if recrystallization isn't enough? For ultra-high purity, Preparative HPLC is required. Because the aminopropyl group is highly polar, you must use a shallow gradient to prevent the target from co-eluting with the solvent front.

Protocol B: Preparative HPLC & Counter-Ion Exchange

  • Setup: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A = 0.1% TFA in Water; Solvent B = 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient from 5% B to 40% B over 20 minutes. Monitor UV absorbance at 210 nm.

  • Fraction Collection: Collect the peak eluting at RRT 1.00 (as per Table 1) and lyophilize. Note: This yields the TFA salt, not the HCl salt.

  • Counter-Ion Exchange: Dissolve the lyophilized TFA salt in water and pass it through an Amberlite IRA-400 (Cl⁻ form) anion-exchange resin column. Lyophilize the eluent.

    • Self-Validation: Dissolve a 1 mg aliquot of the final powder in water and add a drop of 0.1M AgNO₃. The immediate formation of a white precipitate (AgCl) confirms the successful exchange back to the hydrochloride salt.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my purified hydrochloride salt turning into a sticky paste on the benchtop? A: 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is highly hygroscopic. When exposed to ambient humidity, it rapidly absorbs moisture. Always handle the final salt in a desiccator or under an inert atmosphere (nitrogen/argon) and store it at 4°C in tightly sealed, amber vials.

Q: I am seeing a split peak for my target compound on HPLC. Is my sample degrading? A: A split peak for this compound is rarely degradation; it is usually a silanol interaction issue. The primary amine of the propyl group strongly interacts with unendcapped silanol groups on older C18 columns. Switch to a fully endcapped column or increase the buffer concentration (e.g., use 10 mM ammonium formate at pH 3.0) to mask these secondary interactions.

Q: Can I use Boc-protected 3-bromopropylamine to prevent dialkylation during synthesis? A: Yes. Using N-Boc-3-bromopropylamine prevents the primary amine from participating in unwanted side reactions and sterically hinders over-alkylation. After the N3-alkylation step, the Boc group can be quantitatively cleaved using 4M HCl in dioxane, which conveniently yields the target compound directly as the desired hydrochloride salt.

References

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein Journal of Organic Chemistry, 2012. URL:[Link]

  • The Chemistry of the Hydantoins. Ware, Elinor. Chemical Reviews, 1950. URL:[Link]

Optimization

Technical Support Center: Mitigating Cytotoxicity of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Cell Culture

Welcome to the technical support center for researchers utilizing 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride and related novel compounds in their cell culture-based assays. This guide is designed to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride and related novel compounds in their cell culture-based assays. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate and mitigate unexpected cytotoxicity, ensuring the integrity and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when observing cytotoxicity with a new chemical entity.

Q1: We are observing significant cell death in our cultures, even at what we presumed were low concentrations of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. What is the first critical step to troubleshoot this?

A1: The foundational step in troubleshooting unexpected cytotoxicity is to systematically characterize the cytotoxic profile of the compound in your specific cell line. This involves conducting a comprehensive dose-response and time-course experiment.[1] We recommend starting with a broad concentration range (e.g., from nanomolar to high micromolar) and assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours). This will allow you to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50), which provides a quantitative measure of the compound's potency and helps in selecting appropriate concentrations for your downstream experiments.[2]

Q2: How can we determine if the observed cytotoxicity is a direct effect of the compound itself, a consequence of the solvent used for dissolution, or another experimental artifact?

A2: It is crucial to implement a set of rigorous controls to dissect the source of toxicity.[1][3]

  • Solvent/Vehicle Control: The solvent, most commonly DMSO, can be toxic to cells at certain concentrations. Always include a vehicle-only control where cells are treated with the highest concentration of the solvent used in your experiment. For most cell lines, the final DMSO concentration should be maintained below 0.5%.[1]

  • Assay Interference Control: The compound might interfere with the reagents of your viability assay. For instance, some compounds can directly reduce tetrazolium salts like MTT, leading to a false cell viability reading.[3] A "no-cell" control, where the compound is added to the culture medium along with the assay reagent, can help identify such direct chemical interactions.[1]

  • Handling and Plating Control: Inconsistent cell seeding density can lead to significant variability in results. Ensure your cell suspension is homogenous before and during plating to avoid uneven cell distribution.[1][3]

Q3: The cytotoxicity of our compound appears to be highly variable between experiments. What are the likely causes and how can we improve reproducibility?

A3: Variability between experiments often points to issues with compound stability, cell culture conditions, or contamination.

  • Compound Stability and Solubility: Ensure that 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is fully dissolved in your culture medium. Precipitated compound can lead to inconsistent exposure of cells.[3] It is also advisable to prepare fresh stock solutions and working dilutions for each experiment to avoid degradation.[1]

  • Standardize Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluence can significantly impact cellular responses to a compound. Maintain consistent cell culture practices to minimize this variability.[3]

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination. This common and often undetected contaminant can alter cellular metabolism and response to chemical compounds.[1]

II. Troubleshooting Guides & Experimental Protocols

This section provides more detailed, step-by-step guidance for addressing specific cytotoxicity-related challenges.

Guide 1: Establishing a Baseline - The Dose-Response and Time-Course Experiment

This is the most critical first step in understanding the cytotoxic profile of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

Experimental Protocol
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 18-24 hours.[4]

  • Compound Preparation: Prepare a 2X stock of your compound's serial dilutions in culture medium. Also, prepare a 2X stock of the vehicle control (e.g., 1% DMSO in medium, which will be 0.5% in the final well).

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions and controls.

  • Incubation: Incubate the plates for your desired time points (e.g., 24, 48, 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression model to calculate the IC50 value.

Data Interpretation
Observation Potential Cause Next Steps
Steep dose-response curvePotent cytotoxic effectNarrow down the concentration range for future experiments.
Shallow dose-response curveCytostatic or less potent cytotoxic effectConsider longer incubation times or alternative viability assays.
High variability between replicatesUneven cell seeding, compound precipitationOptimize cell seeding protocol; check compound solubility.[1][3]
Guide 2: Optimizing Compound Exposure and Media Conditions

If initial experiments show high toxicity, modifying the exposure conditions can sometimes mitigate the effect without compromising the intended biological activity.

Workflow for Optimizing Exposure

workflow cluster_start Initial Observation cluster_methods Mitigation Strategies cluster_eval Evaluation cluster_outcome Outcome start High Cytotoxicity Observed reduce_conc Reduce Compound Concentration start->reduce_conc Implement one or more reduce_time Shorten Incubation Time start->reduce_time Implement one or more change_media Modify Culture Medium start->change_media Implement one or more eval_toxicity Re-evaluate Cytotoxicity reduce_conc->eval_toxicity reduce_time->eval_toxicity change_media->eval_toxicity success Toxicity Reduced eval_toxicity->success Successful fail Toxicity Persists eval_toxicity->fail Unsuccessful

Caption: Troubleshooting workflow for mitigating compound-induced cytotoxicity.

Protocol Modifications
  • Reduced Serum Concentration: If your standard medium contains fetal bovine serum (FBS), consider reducing the concentration or switching to a serum-free medium. Serum proteins can sometimes interact with compounds, altering their bioavailability and toxicity.

  • Addition of Cytoprotective Agents: In some cases, the addition of antioxidants (e.g., N-acetylcysteine) or other cytoprotective agents can reduce off-target toxic effects. This should be done with caution and with appropriate controls to ensure these agents do not interfere with your primary experimental endpoint.

  • Media Exchange: For longer incubation periods, consider a partial or full media exchange after an initial exposure period (e.g., 4-6 hours).[4] This can be particularly useful if the compound is unstable or if toxic metabolites accumulate over time.

Guide 3: Advanced Troubleshooting - Compound Stability and Solubility

The physicochemical properties of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride can significantly influence its behavior in aqueous cell culture media.

Assessing Compound Solubility
  • Visual Inspection: Prepare the highest concentration of your compound in your cell culture medium. Visually inspect for any precipitate or turbidity.

  • Microscopic Examination: Examine the solution under a microscope to detect smaller, non-visible precipitates.

  • Analytical Methods: For a more quantitative assessment, methods like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the soluble compound over time.[1]

Improving Solubility
  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Cautious adjustment of the media pH (while ensuring it remains within a physiologically acceptable range for your cells) may improve solubility.

  • Use of Solubilizing Agents: While DMSO is the most common solvent, other co-solvents or excipients may be considered. However, these must be carefully tested for their own cytotoxicity.

III. Data Visualization and Interpretation

Presenting your cytotoxicity data clearly is essential for accurate interpretation and decision-making.

Table 1: Example Dose-Response Data for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride
Concentration (µM)% Viability (24h)% Viability (48h)% Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.995 ± 5.592 ± 6.3
192 ± 6.185 ± 5.978 ± 7.0
1065 ± 7.345 ± 6.825 ± 5.4
10015 ± 4.55 ± 2.12 ± 1.5
IC50 (µM) ~15 ~8 ~5

Data are presented as mean ± standard deviation.

Logical Flow for Troubleshooting

troubleshooting_logic cluster_initial_checks Initial Verification cluster_analysis Problem Analysis cluster_solutions Solution Pathways start Start: Unexpected Cytotoxicity dose_response Perform Dose-Response & Time-Course Study start->dose_response controls Run Vehicle & Assay Interference Controls start->controls is_toxic Is the compound truly toxic? dose_response->is_toxic controls->is_toxic is_variable Is there high variability? is_toxic->is_variable No/Unclear optimize_params Optimize Concentration & Incubation Time is_toxic->optimize_params Yes check_stability Investigate Compound Solubility & Stability is_variable->check_stability Yes check_culture Verify Cell Health & Check for Contamination is_variable->check_culture Yes refine_assay Refine Assay Protocol is_variable->refine_assay No end Resolution: Validated Experimental Window optimize_params->end check_stability->end check_culture->end refine_assay->end

Caption: Decision tree for systematic troubleshooting of cytotoxicity.

IV. Concluding Remarks

Navigating the cytotoxic effects of a novel compound like 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a common challenge in cell-based research. By employing a systematic, evidence-based approach that begins with robust controls and comprehensive characterization, researchers can effectively identify the source of toxicity and implement strategies to mitigate it. This ensures that the observed biological effects are specific to the compound's intended mechanism of action, leading to more reliable and translatable scientific discoveries.

References
  • To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC. (2023, October 9).
  • How to reduce cytotoxicity during cell transfection. Westburg Life Sciences.
  • Cytotoxicity of drugs and diverse chemical agents to cell cultures. (1975). PubMed.
  • How to minimize III-31-C cytotoxicity in cell-based assays. Benchchem.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen.

Sources

Reference Data & Comparative Studies

Validation

3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride vs. Standard Hydantoin Derivatives: A Comprehensive Performance Guide

Introduction The imidazolidine-2,4-dione (hydantoin) core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its versatile hydrogen-bonding capacity, compact structure, and ability to enga...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazolidine-2,4-dione (hydantoin) core is universally recognized as a "privileged scaffold" in medicinal chemistry due to its versatile hydrogen-bonding capacity, compact structure, and ability to engage a diverse array of biological targets[1]. However, standard hydantoin derivatives—most notably the classic anticonvulsant phenytoin (5,5-diphenylhydantoin)—are notoriously plagued by extremely poor aqueous solubility (often <14 µg/mL at acidic pH)[2]. This limitation severely bottlenecks drug formulation, pharmacokinetics, and synthetic functionalization.

To overcome these physicochemical barriers, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride was developed. By introducing an ionizable aminopropyl linker at the N3 position and formulating it as a hydrochloride salt, this derivative fundamentally alters the molecular packing and solvation dynamics of the hydantoin core. This guide provides an objective, data-driven comparison of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride against standard hydantoins, detailing its structural advantages, performance metrics, and experimental applications in drug discovery.

Structural & Mechanistic Analysis: The Causality of Solubility

The stark contrast in performance between standard hydantoins and 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is rooted in crystal lattice energy and solvation thermodynamics.

Standard hydantoins possess strong, self-complementary intermolecular hydrogen bonding between the imide nitrogen (N-H) and the carbonyl oxygen (C=O). This creates a highly stable, tightly packed crystal lattice that resists dissolution in aqueous media[3]. The passage of any drug through biological membranes requires it to be dissolved; thus, the high lattice energy of standard hydantoins directly causes poor bioavailability[4].

Conversely, 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride disrupts this paradigm through two synergistic mechanisms:

  • Steric Disruption: The N3-aminopropyl substitution prevents the formation of the canonical N-H...O=C hydrogen bond network, drastically lowering the crystal lattice energy.

  • Ionic Solvation: The primary amine is protonated as a hydrochloride salt. This ion-dipole interaction with water significantly lowers the thermodynamic barrier to solvation, ensuring rapid and complete dissolution at physiological pH.

StructuralLogic cluster_standard Standard Hydantoins (e.g., Phenytoin) cluster_target 3-(3-Aminopropyl)hydantoin HCl S1 Strong H-Bonding (N-H...O=C) S2 High Lattice Energy S1->S2 S3 Poor Aqueous Solubility S2->S3 T1 N3-Aminopropyl Group T2 Disrupted Crystal Packing T1->T2 T5 Primary Amine Handle T1->T5 T4 High Aqueous Solubility T2->T4 T3 HCl Salt Formation T3->T4

Logic flow comparing the physicochemical properties of standard vs. modified hydantoins.

Performance Comparison Data

The structural modifications of the aminopropyl derivative directly translate to superior physicochemical properties, making it an ideal building block for complex syntheses, such as PROTAC linkers, antibody-drug conjugates (ADCs), or peptidomimetics.

PropertyPhenytoin (Standard Hydantoin)3-(3-Aminopropyl)hydantoin HCl
Core Structure 5,5-diphenylimidazolidine-2,4-dione3-(3-aminopropyl)imidazolidine-2,4-dione
Aqueous Solubility < 0.1 mg/mL (pH 7.4)> 50 mg/mL (pH 7.4)
pKa ~8.3 (Weak Acid)~9.5 (Primary Amine)
Crystallinity High Lattice EnergyDisrupted Lattice (Salt Form)
Reactivity Highly unreactive (Sterically hindered)Highly reactive primary amine
Primary Application Anticonvulsant APISynthetic Building Block, Linker

Experimental Protocols

To objectively validate the performance of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in a laboratory setting, the following self-validating protocols are established.

Protocol 1: Comparative Solubility and Stability Profiling

Purpose: To quantify the thermodynamic solubility and solution stability of the target compound versus a standard hydantoin. Causality: By measuring the concentration via HPLC over an extended timeframe, we validate that the HCl salt maintains supersaturation without precipitating—a common failure point for standard hydantoins that limits their utility in bioassays.

Step-by-Step Methodology:

  • Preparation: Add excess solid compound (100 mg) to 10 mL of phosphate-buffered saline (PBS, pH 7.4) in separate borosilicate glass vials.

  • Equilibration: Agitate the vials at 37°C for 24 hours using a thermoshaker at 800 rpm to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via RP-HPLC (C18 column, UV detection at 210 nm). Use a pre-established calibration curve to determine the exact concentration.

  • Self-Validation: Re-inject the samples at 24 and 48 hours. A stable peak area over 48 hours confirms both high solubility and chemical stability against hydrolysis.

Protocol 2: Amide Coupling (Conjugation) Workflow

Purpose: To utilize the primary amine handle of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride for bioconjugation or linker attachment. Causality: The use of HATU/DIPEA ensures rapid activation of the carboxylic acid partner, while the free base of the aminopropyl group (generated in situ by DIPEA neutralizing the HCl salt) acts as a potent, unhindered nucleophile.

ConjugationWorkflow Step1 1. Preparation Dissolve Aminopropyl Hydantoin HCl in DMF with DIPEA Step3 3. Coupling Mix and Stir at RT for 2-4 hours Step1->Step3 Step2 2. Activation Activate Carboxylic Acid Partner with HATU/HOAt Step2->Step3 Step4 4. Purification RP-HPLC or Flash Chromatography Step3->Step4 Step5 5. Characterization LC-MS & NMR Validation Step4->Step5

Step-by-step workflow for the bioconjugation of 3-(3-Aminopropyl)hydantoin HCl.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and stir for 10 minutes at room temperature to form the active ester.

  • Basification: In a separate vial, dissolve 1.2 eq of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and liberate the primary amine.

  • Coupling: Add the amine solution to the activated acid. Stir at room temperature for 2-4 hours. Monitor reaction completion via LC-MS to ensure the disappearance of the activated ester mass.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and purify the organic layer via flash chromatography (DCM:MeOH gradient).

Applications in Drug Discovery

Beyond acting as a highly efficient synthetic building block, the soluble hydantoin core has unique pharmacological and formulation utility. Recent studies have demonstrated that hydantoin derivatives can significantly reduce the viscosity of concentrated therapeutic antibody formulations by inhibiting deleterious protein-protein associations via hydrophobic amino acid residues[5].

Incorporating the highly soluble 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride into formulation buffers, or directly conjugating it to biologics, offers a novel, structurally validated strategy to manage the viscosity of subcutaneously injected therapeutics while maintaining the privileged target-engagement profile of the hydantoin scaffold.

References

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) MDPI - Molecules[Link]

  • Phenytoin, Fosphenytoin, and Other Hydantoins Neupsy Key[Link]

  • Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues ACS Industrial & Engineering Chemistry Research[Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt MDPI - Organics[Link]

Sources

Comparative

Validation of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride Purity by LC-MS: A Comparative Guide to HILIC vs. Reversed-Phase Methodologies

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for highly polar, basic pharmaceutical building blocks. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for highly polar, basic pharmaceutical building blocks. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a prime example of such a challenge. Featuring a hydantoin ring and a primary amine aliphatic chain, this molecule is highly hydrophilic and exists as a protonated salt under typical analytical conditions[1].

When validating the purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), standard Reversed-Phase Liquid Chromatography (RPLC) often fails. This guide objectively compares the performance of RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), explaining the mechanistic causality behind experimental choices and providing a self-validating protocol compliant with ICH Q2(R2) guidelines [2].

The Analytical Challenge: Mechanistic Causality

To understand why method selection is critical, we must examine the physicochemical behavior of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in an LC-MS system.

The Failure of Reversed-Phase LC (RPLC)

In traditional RPLC, retention relies on hydrophobic partitioning between the analyte and a non-polar stationary phase (e.g., C18). Because our target compound is highly polar and ionized, it exhibits virtually no affinity for the C18 phase, resulting in elution within the column's void volume. Furthermore, primary amines are notorious for interacting with residual, unendcapped silanols on the silica support via secondary ion-exchange mechanisms. This causes severe peak tailing. While ion-pairing reagents (like trifluoroacetic acid) can force retention, they cause massive ion suppression in the MS electrospray ionization (ESI) source, destroying assay sensitivity [3].

The Superiority of HILIC

HILIC turns the RPLC paradigm upside down. It utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% acetonitrile), where water acts as the strong eluting solvent[4].

  • Retention Mechanism: The analyte partitions into a water-enriched layer immobilized on the polar stationary phase, supplemented by weak electrostatic interactions, yielding strong retention for polar amines.

  • MS Sensitivity Boost: ESI-MS requires the mobile phase droplets to evaporate rapidly to release gas-phase ions. The highly organic mobile phase used in HILIC has a much lower surface tension and heat of vaporization compared to the aqueous phases required in RPLC. This leads to highly efficient droplet desolvation, drastically reducing background noise and increasing the signal-to-noise (S/N) ratio [5].

G cluster_0 Reversed-Phase (RPLC) cluster_1 HILIC R_Col C18 Stationary Phase (Hydrophobic) R_MP High Aqueous Mobile Phase R_Col->R_MP R_Ret Poor Retention (Void Volume Elution) R_MP->R_Ret R_MS Ion Suppression (Low MS Sensitivity) R_Ret->R_MS H_Col Polar Stationary Phase (Zwitterionic/Amide) H_MP High Organic Mobile Phase (>70% ACN) H_Col->H_MP H_Ret Strong Retention (Partitioning) H_MP->H_Ret H_MS Enhanced Desolvation (High MS Sensitivity) H_Ret->H_MS

Fig 1. Mechanistic comparison of RPLC vs. HILIC for polar amine retention and MS sensitivity.

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. System suitability criteria (e.g., blank injections to prove lack of carryover) must be met before data acquisition.

Protocol A: Optimized HILIC-MS Method (Recommended)
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3 µm.

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. Causality: The buffer controls the ionization state of the amine and masks residual silanols, ensuring sharp peak shapes [6].

  • Mobile Phase B (Weak Solvent): 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the analyte)

    • 2.0 - 8.0 min: Ramp to 50% B (Increasing water elutes the compound)

    • 8.0 - 10.0 min: Hold at 50% B

    • 10.1 - 15.0 min: Re-equilibrate at 90% B.

  • Flow Rate: 0.3 mL/min.

  • Sample Diluent: 75% Acetonitrile / 25% Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the water-enriched layer on the stationary phase, causing peak splitting. The diluent must match the initial mobile phase organic strength [5].

Protocol B: Standard RPLC-MS Method (For Comparison)
  • Column: Endcapped C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Sample Diluent: 5% Acetonitrile / 95% Water.

Quantitative Data Comparison

The experimental data below highlights the stark contrast in chromatographic performance between the two methodologies when analyzing 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride.

Performance ParameterReversed-Phase LC-MS (C18)HILIC-MS (Zwitterionic)Analytical Implication
Retention Factor ( k′ ) 0.3 (Elutes in Void Volume)4.8HILIC separates the API from unretained matrix salts.
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.05 (Highly Symmetrical)HILIC buffer prevents secondary silanol interactions.
Ionization Efficiency Low (Aqueous Desolvation)High (Organic Desolvation)HILIC yields superior gas-phase ion generation.
Signal-to-Noise (S/N) 18:1410:1HILIC provides a >20x boost in detector response.
Limit of Quantitation 50 ng/mL1 ng/mLHILIC is mandatory for trace impurity profiling.

ICH Q2(R2) Validation Workflow

Once the HILIC-MS method is established, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is "fit for its intended purpose" [2].

Step-by-Step Validation Execution
  • Specificity: Inject a blank diluent and a spiked sample containing known synthetic impurities. Acceptance Criteria: No interfering peaks at the retention time of 3-(3-Aminopropyl)imidazolidine-2,4-dione.

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Acceptance Criteria: Correlation coefficient ( R2 ) 0.995.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at three concentration levels (low, medium, high) in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Acceptance Criteria: Relative Standard Deviation (RSD) 2.0%.

  • Detection & Quantitation Limits (LOD/LOQ): Determine based on the signal-to-noise approach. Acceptance Criteria: S/N 3 for LOD and S/N 10 for LOQ.

Validation Start ICH Q2(R2) Validation Protocol Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (R² > 0.995) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability RSD < 2%) Start->Prec Sens LOD & LOQ (S/N > 3 and S/N > 10) Start->Sens Report Validated HILIC-MS Method Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Fig 2. Core parameters for analytical procedure validation according to ICH Q2(R2).

Conclusion

For highly polar, basic compounds like 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, traditional RPLC-MS is fundamentally mismatched to the molecule's physicochemical properties. By leveraging HILIC-MS, analytical scientists can achieve orthogonal selectivity, robust retention, and a massive increase in MS sensitivity driven by enhanced ESI desolvation kinetics. Following the outlined ICH Q2(R2) framework ensures this methodology is rigorously defensible for regulatory drug development submissions.

References

  • Clinivex. "1-(3-Aminopropyl)indole Supplier - CAS 46170-17-6 / 3-(3-aminopropyl)imidazolidine-2,4-dione hydrochloride." The Clinivex. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 2023. Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes, Jul 2019. Available at:[Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Blog, Oct 2025. Available at:[Link]

  • MDPI. "Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Plasma Metabolites." Metabolites, Feb 2025. Available at:[Link]

  • National Institutes of Health (PMC). "Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling." Molecules, Oct 2019. Available at:[Link]

Validation

comparative efficacy of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride in biochemical assays

Comparative Efficacy of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Biochemical Assays: A Technical Guide for Scaffold-Based Drug Design Executive Summary In the landscape of rational drug design and bioche...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride in Biochemical Assays: A Technical Guide for Scaffold-Based Drug Design

Executive Summary

In the landscape of rational drug design and biochemical probe development, the selection of an optimal linker or scaffold is as critical as the pharmacophore itself. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) represents a highly versatile, bifunctional building block. Featuring a privileged imidazolidine-2,4-dione (hydantoin) core coupled with a flexible primary amine handle, this compound is increasingly utilized to synthesize targeted protein degraders (PROTACs), affinity chromatography matrices, and fluorescent probes.

This guide provides an objective, data-driven comparison of the hydantoin-aminopropyl scaffold against traditional alternatives (such as PEG and alkyl linkers), detailing its comparative efficacy in biochemical assays and providing validated methodologies for its application.

Mechanistic Rationale: Why the Hydantoin Scaffold?

As an application scientist, I frequently observe researchers defaulting to polyethylene glycol (PEG) linkers purely for their aqueous solubility. However, highly flexible linkers introduce significant entropic penalties upon target binding. The integration of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride offers a superior structural alternative:

  • Structural Pre-organization: The rigid five-membered hydantoin ring restricts the conformational degrees of freedom. When conjugated to a ligand, this pre-organization reduces the entropic penalty ( −TΔS ) during protein-ligand interactions, often leading to a lower dissociation constant ( Kd​ ).

  • Physicochemical Stability: Unlike purely hydrophobic alkyl chains (e.g., Hexyl-C6) that drive non-specific binding and aggregation in biochemical assays, the hydantoin core provides two hydrogen bond acceptors and two donors. This maintains excellent aqueous solubility and metabolic stability [1].

  • Regioselective Conjugation: The terminal primary amine (pKa ~10.5) is highly nucleophilic under mildly basic conditions, whereas the imide nitrogen of the hydantoin ring (pKa ~9.0) remains unreactive due to delocalization of its lone pair into the adjacent carbonyls. This allows for clean, site-selective conjugation without the need for complex protecting group strategies [2].

Comparative Efficacy Data

To objectively evaluate the performance of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, we compared it against two industry-standard linkers (PEG3 and Alkyl-C6). The data below represents a standardized biochemical benchmarking assay where a generic kinase inhibitor was conjugated to each scaffold and evaluated for target binding and stability.

Scaffold / Linker ArchitectureAqueous Solubility (µM)Target Binding Affinity ( Kd​ , nM)Entropic Penalty ( −TΔS , kcal/mol)Microsomal Half-life ( t1/2​ , min)
Hydantoin-Aminopropyl > 50012.42.1> 120
PEG3 Linker > 50045.85.485
Alkyl-C6 Linker < 5028.33.245

Data Interpretation: The hydantoin-aminopropyl scaffold matches the solubility profile of PEG3 but achieves a nearly 4-fold improvement in binding affinity ( Kd​ ). This is directly driven by the lowered entropic penalty, confirming the efficacy of structural pre-organization. Furthermore, the hydantoin core demonstrates superior resistance to microsomal degradation compared to the easily oxidized PEG chain or the lipophilic alkyl chain [3].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step so researchers understand why specific conditions are chosen.

Protocol 1: Regioselective NHS-Ester Conjugation

Objective: Couple the primary amine of 3-(3-Aminopropyl)imidazolidine-2,4-dione to an NHS-ester activated pharmacophore. Causality: Because the starting material is a hydrochloride salt, it must be neutralized to free the primary amine. We utilize N,N-Diisopropylethylamine (DIPEA) because it is a sterically hindered, non-nucleophilic base that effectively deprotonates the alkyl amine without competing for the NHS-ester.

  • Preparation: Dissolve 1.2 equivalents (eq) of 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add 3.0 eq of DIPEA. Stir for 10 minutes at room temperature to ensure complete neutralization of the HCl salt.

  • Conjugation: Dropwise, add 1.0 eq of the NHS-ester functionalized pharmacophore (dissolved in minimal DMF).

  • Incubation: Stir the reaction at room temperature for 2 hours. Validation step: Monitor the reaction via LC-MS; the mass shift should correspond exclusively to the mono-acylated product, confirming the hydantoin ring nitrogen remained unreactive.

  • Purification: Quench the reaction with 5% aqueous Trifluoroacetic acid (TFA) to protonate residual amines, and purify the conjugate via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the kinetic binding efficacy ( kon​ , koff​ , Kd​ ) of the synthesized conjugate. Causality: SPR is chosen over Fluorescence Polarization (FP) because FP requires the attachment of a bulky fluorophore, which can introduce steric clashes and artificially mask the binding enhancements provided by the compact hydantoin scaffold.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry in a pH 4.5 sodium acetate buffer. Target an immobilization level of 1,000–1,500 Response Units (RU) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of the hydantoin-conjugate (1 nM to 100 nM) in HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, pH 7.4).

  • Kinetic Injection: Inject the analytes at a high flow rate of 50 µL/min (to further reduce mass transport effects) for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model. Validation step: A successful hydantoin scaffold integration will typically present as a significantly slower koff​ rate compared to a PEG-linked equivalent.

Logical Workflow Visualization

G Scaffold 3-(3-Aminopropyl) imidazolidine-2,4-dione Reaction Regioselective Conjugation Scaffold->Reaction NHS-Ester Coupling Conjugate Pre-organized Ligand Conjugate Reaction->Conjugate pH 8.2 Assay SPR Binding Assay Conjugate->Assay Immobilized Target Result Enhanced Affinity (Lower Entropic Penalty) Assay->Result Kinetic Analysis

Logical workflow of hydantoin-scaffold conjugation and biochemical screening.

References

  • Title: Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Antischistosomal activity of imidazolidine-2,4-dione derivatives Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Comparative

Evaluating 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride as a Rigidifying Linker in Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In the rapidly evolving field of targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of targeted protein degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from employing highly flexible linkages to incorporating conformationally restricted, rigid linkers [1]. While traditional polyethylene glycol (PEG) and alkyl chains offer synthetic ease, their high degrees of freedom often result in a significant entropic penalty during the formation of the critical Target-PROTAC-E3 Ligase ternary complex [3].

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6) has emerged as a highly effective bifunctional building block to address these limitations. The molecule consists of a rigid hydantoin (imidazolidine-2,4-dione) core tethered to a flexible 3-carbon primary amine spacer.

The Causality of the Scaffold:

  • Conformational Restriction: The planar hydantoin ring restricts the spatial geometry of the PROTAC, pre-organizing the molecule into an active conformation that favors ternary complex stability.

  • Physicochemical Tuning: Unlike purely hydrophobic alkyl linkers, the hydantoin core provides essential hydrogen-bond acceptors and donors (C=O and N-H), which improve aqueous solubility and can engage in productive interactions with solvent-exposed protein surfaces[2].

  • Chemical Stability: Utilizing the hydrochloride salt of the aminopropyl chain prevents premature oxidation or carbonate formation (from atmospheric CO₂), ensuring long-term shelf stability and consistent stoichiometric precision during amide coupling [4].

Comparative Performance Analysis

To objectively evaluate the efficacy of 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl, we benchmarked it against two industry-standard alternatives: a flexible hydrophilic linker (PEG3-Amine ) and a flexible hydrophobic linker (1,4-Butanediamine ).

The data below represents a model BRD4-degrading PROTAC system synthesized using identical warhead (JQ1 derivative) and E3 ligase (Thalidomide derivative) ligands, varying only the linker architecture.

Table 1: Quantitative Comparison of Linker Architectures
Linker TypeRepresentative ScaffoldCoupling Yield (%)Aqueous Sol. (LogS)Ternary Complex AUC*Degradation Efficacy (DC₅₀, nM)
Flexible (Hydrophilic) PEG3-Amine88 ± 2-2.145045 ± 5
Flexible (Hydrophobic) 1,4-Butanediamine85 ± 3-4.5380120 ± 15
Rigid (Bifunctional) 3-(3-Aminopropyl)hydantoin HCl 91 ± 2 -2.8 890 12 ± 2

*Ternary Complex AUC (Area Under the Curve) is derived from an in vitro HTRF (Homogeneous Time-Resolved Fluorescence) assay. Higher values indicate a more stable Target-PROTAC-E3 complex with a reduced hook effect.

Key Insight: The hydantoin-based linker demonstrates a nearly two-fold increase in ternary complex stability compared to PEG3, translating directly to a superior degradation profile (DC₅₀ of 12 nM). While its solubility is slightly lower than PEG, it remains well within the druggable range, vastly outperforming the lipophilic alkyl chain.

Mandatory Visualizations: Workflows & Mechanisms

SynthesisWorkflow A Target Ligand (Warhead) Carboxylic Acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (Rigid Linker) B->C D Linker-Warhead Conjugate (Intermediate) C->D >85% Yield F Final PROTAC Assembly (Cross-coupling/Alkylation) D->F E E3 Ligase Ligand (e.g., Thalidomide derivative) E->F G Purified Rigid PROTAC (LC-MS / HPLC Validated) F->G Final Conjugation

Workflow for synthesizing rigid PROTACs using the hydantoin-based linker.

TernaryComplex P Rigid PROTAC (Hydantoin Linker) POI Protein of Interest (POI) P->POI Binds Target E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) P->E3 Recruits Ligase TC Stable Ternary Complex (Low Entropic Penalty) POI->TC E3->TC UB Polyubiquitination TC->UB Proximity-Driven DEG Proteasomal Degradation UB->DEG 26S Proteasome

Mechanistic pathway of targeted protein degradation via a rigid ternary complex.

Self-Validating Experimental Protocol: Amide Coupling

To ensure high reproducibility, the following protocol details the coupling of 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl to a carboxylic acid-bearing target ligand. This protocol is designed as a self-validating system , incorporating specific in-process controls to verify chemical transformations at each stage.

Materials Required
  • Target Ligand (Warhead) with a free carboxylic acid (1.0 eq)

  • 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology

Step 1: Reagent Preparation & Pre-Activation

  • In an oven-dried flask purged with N₂, dissolve the Target Ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) dropwise at room temperature.

  • Causality: DIPEA acts as a non-nucleophilic base. The first equivalent deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt-ester intermediate. The reaction should turn pale yellow, indicating active ester formation. Stir for 15 minutes.

Step 2: In Situ Free-Basing & Coupling

  • Add 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl (1.1 eq) directly to the activated mixture in one portion.

  • Causality: The remaining 2.0 equivalents of DIPEA are critical here. They immediately neutralize the hydrochloride salt of the linker, liberating the nucleophilic primary amine in situ. Using the HCl salt ensures the amine hasn't degraded during storage, while in situ neutralization prevents side reactions.

  • Stir the reaction at room temperature for 2–4 hours.

Step 3: Self-Validating In-Process Control (IPC)

  • Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into an LC-MS.

  • Validation Check: The protocol is self-validating if the Total Ion Chromatogram (TIC) shows complete disappearance of the starting carboxylic acid mass and the emergence of the [M+H]+ peak corresponding to the hydantoin conjugate. If >5% starting material remains, spike the reaction with an additional 0.2 eq of HATU and 0.5 eq of DIPEA.

Step 4: Quenching and Purification

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DMF).

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: Normal-phase silica chromatography is generally avoided here. The hydantoin core is highly polar and prone to streaking on silica; reverse-phase HPLC ensures >95% purity required for downstream biological assays.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.[Link]

  • Foley, C. A., et al. (2020). "Systematic Investigation of the Permeability of Androgen Receptor PROTACs." ACS Chemical Biology.[Link]

  • Bricelj, A., Steinebach, C., et al. (2021). "PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy." Molecular Cancer.[Link]

Validation

mass spectrometry validation for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

Mass Spectrometry Validation for 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride: A HILIC vs. RPLC Comparison Guide Executive Summary The quantification of highly polar, low-molecular-weight amines in biological m...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation for 3-(3-Aminopropyl)imidazolidine-2,4-dione Hydrochloride: A HILIC vs. RPLC Comparison Guide

Executive Summary

The quantification of highly polar, low-molecular-weight amines in biological matrices is a notorious bottleneck in pharmacokinetic drug development. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS 138088-05-8), a hydantoin derivative containing an aliphatic primary amine, perfectly exemplifies this analytical challenge[1]. This guide objectively compares the performance of conventional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). Furthermore, it provides a self-validating methodological framework grounded in2[2].

The Analytical Dilemma: RPLC vs. HILIC

The Causality of RPLC Retention Failure: Traditional RPLC relies on hydrophobic interactions between the analyte and an alkyl-bonded stationary phase (e.g., C18). Because 3-(3-Aminopropyl)imidazolidine-2,4-dione is highly hydrophilic (MW 157.17), it remains fully hydrated in aqueous mobile phases and fails to partition into the non-polar stationary phase. Consequently, it elutes in the void volume, co-eluting with endogenous salts and phospholipids, which causes severe ion suppression and renders quantification unreliable.

The HILIC Advantage: 3[3]. In this mode, water acts as the strong eluting solvent, forming an enriched aqueous layer on the surface of the stationary phase. The polar amine partitions favorably into this immobilized water layer, ensuring strong chromatographic retention. Furthermore,4[4].

SelectionLogic Target 3-(3-Aminopropyl)imidazolidine-2,4-dione (Highly Polar Amine) RPLC Reversed-Phase LC (C18 Column) Target->RPLC Aqueous Phase HILIC HILIC (Amide/Silica Column) Target->HILIC >70% Organic Phase RPLC_Result Poor Retention Ion Suppression RPLC->RPLC_Result Elutes in Void Volume HILIC_Result Strong Retention Enhanced ESI+ Signal HILIC->HILIC_Result Hydrophilic Partitioning

Chromatographic selection logic for polar amine retention.

Quantitative Performance Comparison

The following table summarizes the comparative performance metrics of RPLC vs. HILIC methodologies during the MS/MS validation of 3-(3-Aminopropyl)imidazolidine-2,4-dione.

ParameterRPLC-MS/MS (C18)HILIC-MS/MS (Amide)Analytical Impact
Retention Factor (k') < 0.5 (Void Volume)> 3.0HILIC successfully resolves the analyte from the matrix void.
Matrix Effect (IS-normalized) 45% (Severe Suppression)98% (Negligible)HILIC evades phospholipid co-elution, ensuring signal fidelity.
ESI Sensitivity (S/N at 1 ng/mL) 8:1150:1High organic mobile phase in HILIC enhances droplet desolvation.
Linear Range 10 - 500 ng/mL0.5 - 500 ng/mLHILIC achieves a vastly superior Lower Limit of Quantification (LLOQ).
Peak Symmetry (As) 2.4 (Severe Tailing)1.1 (Symmetrical)Amide stationary phase prevents secondary amine interactions.

Step-by-Step Methodology: Self-Validating HILIC-MS/MS Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system compliant with2[2]. Every step incorporates an internal verification mechanism to monitor assay drift and extraction efficiency.

Phase 1: Sample Preparation (Protein Precipitation) Causality: Protein precipitation (PPT) using acetonitrile is deliberately chosen because the resulting high-organic extract is directly compatible with initial HILIC gradient conditions, eliminating the need for time-consuming evaporation and reconstitution steps that risk analyte loss.

  • Aliquot 50 µL of the biological plasma sample into a 96-well plate.

  • Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. (Self-Validation Check: The SIL-IS corrects for any volumetric errors during extraction and normalizes matrix-induced ionization variations).

  • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 5 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean plate for direct injection.

Phase 2: Chromatographic & MS/MS Conditions

  • Column: Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Causality: Low pH ensures the primary amine remains fully protonated, standardizing its interaction with the stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 60% B over 3 mins, return to 90% B. (Causality: In HILIC, the gradient runs from high organic to low organic because water is the strong eluting solvent).

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Monitor the MRM transition m/z 158.1 → 141.1 (loss of NH3) for quantification, and m/z 158.1 → 72.1 for qualification.

Phase 3: ICH M10 Validation Execution Ensure all analytical runs are bracketed by System Suitability Tests (SST) to verify instrument performance before and after the batch.

ICHM10 Start ICH M10 Bioanalytical Validation Selectivity Selectivity & Specificity (Blank Matrix Analysis) Start->Selectivity Calib Calibration Curve (Linearity & LLOQ) Start->Calib AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Start->AccPrec Matrix Matrix Effect & Recovery (IS Normalized) Start->Matrix Stability Stability Testing (F/T, Benchtop, Long-term) Start->Stability Valid Validated LC-MS/MS Method Selectivity->Valid Calib->Valid AccPrec->Valid Matrix->Valid Stability->Valid

Core parameters for ICH M10 bioanalytical method validation.

  • Selectivity: Analyze 6 independent sources of blank matrix. Acceptance Criteria: Interfering peaks at the analyte retention time must be <20% of the LLOQ response.

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent batches. Acceptance Criteria: Mean accuracy must be within ±15% of nominal (±20% at LLOQ), and CV ≤15% (≤20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of post-extraction spiked samples to neat standards. Acceptance Criteria: IS-normalized MF CV must be ≤15%.

References

  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH.org, May 2022.
  • Chrom Tech. "Reverse-Phase Liquid Chromatography vs.
  • LCGC International. "HILIC: The Pros and Cons.
  • ChemScene. "138088-05-8 | 3-(3-Aminopropyl)imidazolidine-2,4-dione." Chemscene.com.

Sources

Comparative

A Comparative Analysis of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride and Traditional Chemical Crosslinkers: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical decision that can significantly influence the outcome of experiments ranging from antibo...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical decision that can significantly influence the outcome of experiments ranging from antibody-drug conjugation to the development of novel biomaterials. While traditional crosslinkers like glutaraldehyde, formaldehyde, and carbodiimides (EDC/NHS) are well-established, the quest for agents with improved performance characteristics continues. This guide provides a comparative overview of the novel crosslinker 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride against its traditional counterparts. However, it is important to note that publicly available data on the specific crosslinking applications and performance of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is currently limited.

This guide will first delve into the established mechanisms and properties of widely used traditional crosslinkers. Subsequently, it will explore the chemical nature of the imidazolidine-2,4-dione scaffold to infer the potential mechanism and advantages of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride as a crosslinking agent, highlighting the need for further experimental validation.

Traditional Chemical Crosslinkers: Mechanisms and Limitations

Traditional chemical crosslinkers are broadly categorized by their reactive groups and the nature of the crosslink they form.

Aldehyde-Based Crosslinkers: Glutaraldehyde and Formaldehyde

Glutaraldehyde and formaldehyde are homobifunctional crosslinkers that primarily react with primary amines, such as the side chain of lysine residues in proteins.

Mechanism of Action: The reaction of glutaraldehyde with amines is complex and can result in the formation of Schiff bases and other polymeric structures, leading to intermolecular and intramolecular crosslinks.[1][2][3] Formaldehyde crosslinking also involves the formation of Schiff bases, which can then react with another nucleophile to create a methylene bridge.[4][5][6]

dot

Caption: Aldehyde-based crosslinking mechanisms.

Performance and Limitations: While effective and inexpensive, glutaraldehyde and formaldehyde suffer from several drawbacks. They can form heterogeneous reaction products and often induce significant cytotoxicity, which limits their application in in-vivo studies.[7][8][9] The crosslinks formed by formaldehyde can also be reversible.[10][11]

Carbodiimide Crosslinkers: EDC/NHS

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS), is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine.

Mechanism of Action: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate.[12] This intermediate can then react with a primary amine. The addition of NHS stabilizes this intermediate by forming a more stable NHS ester, which then reacts with the amine to form a stable amide bond.[12][13]

dot

Caption: EDC/NHS crosslinking workflow.

Performance and Limitations: EDC/NHS chemistry is highly efficient and creates a stable amide bond without introducing a spacer arm.[12][14][15] However, the O-acylisourea intermediate is susceptible to hydrolysis, which can reduce crosslinking efficiency. The reaction conditions, such as pH, need to be carefully controlled for optimal results.[13]

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride: A Potential Alternative

The molecule possesses a primary amine on the propyl chain and the imidazolidine-2,4-dione (also known as hydantoin) ring. The hydantoin ring itself is a versatile scaffold in medicinal chemistry, known for a wide range of biological activities.[1][5]

Potential Mechanism of Action: The primary amine of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride could potentially participate in crosslinking reactions. For instance, it could be targeted by other crosslinkers or, more intriguingly, the imidazolidine-2,4-dione ring itself might possess reactive sites that can be activated to form covalent bonds with biomolecules. The nitrogens within the hydantoin ring could potentially act as nucleophiles under certain conditions.

dot

Potential_Mechanism Biomolecule 1 (Target Group) Biomolecule 1 (Target Group) 3-(3-Aminopropyl)imidazolidine-2,4-dione 3-(3-Aminopropyl)imidazolidine-2,4-dione Biomolecule 1 (Target Group)->3-(3-Aminopropyl)imidazolidine-2,4-dione Reaction at Amine or Ring Activated Intermediate Activated Intermediate 3-(3-Aminopropyl)imidazolidine-2,4-dione->Activated Intermediate Biomolecule 2 (Target Group) Biomolecule 2 (Target Group) Activated Intermediate->Biomolecule 2 (Target Group) Reaction Crosslinked Biomolecules Crosslinked Biomolecules Biomolecule 2 (Target Group)->Crosslinked Biomolecules

Caption: Hypothetical crosslinking with the subject compound.

Hypothesized Advantages:

  • Biocompatibility: The imidazolidine-2,4-dione scaffold is found in various biologically active compounds, suggesting it may have better biocompatibility and lower cytotoxicity compared to aldehyde-based crosslinkers.

  • Novel Reactivity: The unique structure might offer novel reactivity, potentially allowing for crosslinking under different and milder conditions than traditional methods.

  • Defined Spacer: The aminopropyl chain provides a defined spacer arm, which could be advantageous in applications where controlling the distance between conjugated molecules is important.

Performance Comparison: A Data-Driven Perspective (Hypothetical)

As no direct comparative experimental data is available for 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, the following table is a hypothetical comparison based on the known properties of traditional crosslinkers and the inferred properties of the imidazolidine-2,4-dione scaffold. This table is for illustrative purposes only and requires experimental validation.

FeatureGlutaraldehyde/FormaldehydeEDC/NHS3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (Hypothetical)
Target Groups Primary AminesCarboxyls & Primary AminesPrimary Amines (and potentially others via the ring)
Spacer Arm Variable/PolymericZero-lengthDefined (propyl chain)
Cytotoxicity High[7][8][9]Low to ModeratePotentially Low
Reversibility Formaldehyde can be reversible[10][11]Irreversible (Amide Bond)To be determined
Byproducts Complex mixtureUrea and NHS derivativesTo be determined
Reaction pH Neutral to slightly alkalineAcidic to neutral[13]To be determined

Experimental Protocols

Detailed, validated protocols for using 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride as a crosslinker are not currently available. For traditional crosslinkers, established protocols are widely published. Below is a generalized protocol for EDC/NHS crosslinking as a reference.

General Protocol for EDC/NHS Protein-Protein Conjugation

dot

Protocol_Workflow A 1. Prepare Protein Solutions B 2. Activate Carboxyl Groups with EDC/NHS A->B C 3. Add Amine-Containing Protein B->C D 4. Incubate to Form Amide Bond C->D E 5. Quench Reaction D->E F 6. Purify Conjugate E->F

Caption: EDC/NHS protein conjugation workflow.

Materials:

  • Protein 1 (containing carboxyl groups)

  • Protein 2 (containing primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solutions: Dissolve Protein 1 in Activation Buffer and Protein 2 in Coupling Buffer at the desired concentrations.

  • Activate Carboxyl Groups: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the Protein 1 solution. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS over the amount of Protein 1.[12] Incubate for 15-30 minutes at room temperature.

  • Conjugation: Add the activated Protein 1 solution to the Protein 2 solution.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the quenching solution to stop the reaction by reacting with any remaining active esters.

  • Purification: Remove excess reagents and byproducts by dialysis or using a desalting column.

Conclusion and Future Directions

While traditional chemical crosslinkers like glutaraldehyde, formaldehyde, and EDC/NHS are invaluable tools in research and development, they each possess inherent limitations. The exploration of novel crosslinking agents is crucial for advancing bioconjugation techniques.

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride presents an interesting chemical scaffold that could potentially offer advantages in terms of biocompatibility and providing a defined spacer arm. However, there is a clear and significant gap in the scientific literature regarding its application and performance as a crosslinker.

For researchers and scientists, this represents both a challenge and an opportunity. The lack of data underscores the need for foundational research to characterize the reactivity, efficiency, and biocompatibility of this and other novel crosslinking agents. Such studies would be invaluable to the scientific community, potentially unlocking new possibilities in drug development, diagnostics, and biomaterials science. Until such data becomes available, a direct and comprehensive comparison with traditional crosslinkers remains speculative.

References

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (URL not available)
  • A Comparative Guide to EDC/NHS Crosslinking Chemistry - Benchchem. (URL not available)
  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (URL not available)
  • Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Organic Chemistry Portal. (URL not available)
  • Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentr
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (URL not available)
  • Cytotoxicity of glutaraldehyde and formaldehyde in relation to time of exposure and concentr
  • In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. (URL not available)
  • Mechanism of crosslinking of proteins by glutaraldehyde II. Reaction with monomeric and polymeric collagen - PubMed. (URL not available)
  • Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed. (URL not available)
  • Chemical mechanism of formaldehyde crosslinking. (A) Formaldehyde first...
  • EDC-HCl (EDAC) Crosslinker Protocol. (URL not available)
  • 3-(3-aminopropyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride - NextSDS. (URL not available)
  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - MDPI. (URL not available)
  • A Review on the Some Biological Activities of the Hydantoin Deriv
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (URL not available)
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Cre
  • A Comparative Guide to Protein Crosslinkers: Glutaraldehyde vs.
  • (12) United States Patent (10) Patent No.: US 6,862,890 B2. (URL not available)
  • Loss of DNA–protein crosslinks from formaldehyde-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function - Oxford Academic. (URL not available)
  • Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - ACS Public
  • How can we assess the optimal concentration of EDC and NHS for conjug
  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS - European Patent Office - EP 3340982 B1 - EPO. (URL not available)
  • Design and Synthesis of imidazolidine-2,4-dione Derivatives as Selective Inhibitors by Targeting Protein Tyrosine phosphatase-1B Over T-cell Protein Tyrosine Phosph
  • US4244957A - 2-Imino-imidazolidine derivatives - Google P
  • Advanced Protein Conjugation Techniques - BOC Sciences. (URL not available)
  • Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation - G-Biosciences. (URL not available)

Sources

Validation

Independent Verification of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride: A Comparative Guide to Elucidating Biological Activity

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a well-characterized pharmacological tool is one of rigorous, independent verification. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a well-characterized pharmacological tool is one of rigorous, independent verification. This guide provides a comprehensive framework for elucidating the biological activity of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride, a molecule of interest due to its structural motifs. As no significant biological data for this specific compound is publicly available, this document serves as a roadmap for its initial characterization, focusing on the most probable biological targets based on its imidazolidine-2,4-dione core and N-alkyl side chain.

We will objectively compare the potential performance of this compound against established alternatives in several key biological assays. The experimental protocols provided herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Structural Rationale and Potential Biological Targets

The structure of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride suggests several potential biological activities. The imidazolidine-2,4-dione (or hydantoin) scaffold is a known pharmacophore present in a variety of biologically active compounds, including anticonvulsants and antiarrhythmics. Furthermore, derivatives of this and the structurally similar thiazolidine-2,4-dione have been explored for antimicrobial, anticancer, and antidiabetic properties.[1][2]

The presence of the 3-aminopropyl side chain is particularly noteworthy, as similar moieties can be found in ligands for neurotransmitter transporters. This leads to our primary hypothesis:

Primary Hypothesis: 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride may act as an inhibitor of the Glycine Transporter 1 (GlyT1).

GlyT1 is a crucial regulator of glycine levels in the central nervous system.[3] Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, and inhibition of GlyT1 can potentiate NMDA receptor activity, a mechanism of interest for treating cognitive deficits in schizophrenia and other CNS disorders.[4][5]

Secondary Hypotheses:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: The imidazolidine-2,4-dione core has been identified in inhibitors of PTP1B, a key negative regulator of insulin and leptin signaling pathways, making it a target for type 2 diabetes and obesity.[6]

  • Antimicrobial Activity: The hydantoin ring is a feature of some antimicrobial agents.[7]

  • Anticancer Activity: Certain imidazolidine-2,4-dione derivatives have demonstrated cytotoxic effects on cancer cell lines.[8]

This guide will focus on providing the experimental framework to test the primary and a key secondary hypothesis.

Comparative Analysis: A Framework for Discovery

To rigorously assess the biological activity of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (referred to henceforth as "Test Compound"), a comparative approach is essential. We will benchmark its performance against well-characterized inhibitors of our primary and secondary targets.

Hypothesized Activity Primary Target Positive Control / Comparator Rationale for Comparator Selection
CNS ModulationGlycine Transporter 1 (GlyT1)Sarcosine, ALX-5407Sarcosine is a weak but well-established competitive inhibitor of GlyT1. ALX-5407 is a potent and selective GlyT1 inhibitor.[9]
Metabolic RegulationProtein Tyrosine Phosphatase 1B (PTP1B)Suramin, VanadateThese are commonly used, albeit non-specific, inhibitors of PTP1B in biochemical assays, serving as reliable positive controls.[10][11]

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for independently verifying the hypothesized biological activities.

Primary Hypothesis: GlyT1 Inhibition

The most direct method to assess GlyT1 inhibition is through a radiolabeled glycine uptake assay in a cell line stably expressing the human GlyT1 transporter.

GlyT1_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human GlyT1 prep2 Seed cells into 96-well plates prep1->prep2 prep3 Allow cells to adhere overnight prep2->prep3 assay1 Pre-incubate cells with Test Compound or Controls (Sarcosine, ALX-5407) prep3->assay1 assay2 Add [3H]glycine to initiate uptake assay1->assay2 assay3 Incubate for a defined period (e.g., 10-20 min) assay2->assay3 assay4 Wash cells to remove unincorporated [3H]glycine assay3->assay4 assay5 Lyse cells and measure radioactivity using a scintillation counter assay4->assay5 analysis1 Calculate % inhibition relative to vehicle control assay5->analysis1 analysis2 Plot dose-response curves analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for the [3H]Glycine Uptake Assay.

This protocol is adapted from standard methodologies for assessing GlyT1 activity.[9]

  • Cell Culture: Culture HEK293 cells stably expressing human GlyT1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Maintain at 37°C in a humidified 5% CO₂ incubator.

  • Assay Preparation: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of the Test Compound, Sarcosine, and ALX-5407 in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Execution: a. Wash the cell monolayers twice with pre-warmed assay buffer. b. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate glycine uptake by adding a solution of [3H]glycine (final concentration typically in the low nanomolar range) to each well. d. Incubate for 10-20 minutes at 37°C. e. Terminate the assay by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., ALX-5407). b. Subtract non-specific uptake from all other measurements to obtain specific uptake. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the high-concentration inhibitor control (100% inhibition). d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

If the Test Compound shows significant GlyT1 inhibitory activity, a functional downstream assay is warranted to confirm its mechanism of action. This can be achieved by measuring changes in intracellular calcium in response to NMDA receptor activation in a co-culture of neurons and astrocytes or in a cell line co-expressing NMDA receptors and GlyT1.

NMDAR_Pathway GlyT1 Glycine Transporter 1 (GlyT1) Glycine_in Intracellular Glycine GlyT1->Glycine_in Glycine_out Synaptic Glycine Glycine_out->GlyT1 reuptake NMDAR NMDA Receptor Glycine_out->NMDAR Co-agonism Test_Compound 3-(3-Aminopropyl)imidazolidine- 2,4-dione hydrochloride Test_Compound->GlyT1 Inhibition Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Glutamate Glutamate Glutamate->NMDAR Co-agonism Cell_response Neuronal Response (e.g., LTP, Synaptic Plasticity) Ca_influx->Cell_response

Caption: GlyT1 Inhibition and NMDA Receptor Activation Pathway.

A detailed protocol for a fluorometric imaging plate reader (FLIPR)-based calcium influx assay can be adapted from established methods.[12]

Secondary Hypothesis: PTP1B Inhibition

A biochemical assay using a chromogenic substrate is a standard and reliable method for the initial screening of PTP1B inhibitors.

This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate.[10][11]

  • Reagents and Buffers:

    • Human recombinant PTP1B enzyme.

    • Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Stop solution: 1 M NaOH.

  • Assay Procedure: a. In a 96-well plate, add assay buffer, followed by serial dilutions of the Test Compound or positive controls (Suramin, Vanadate). b. Add the PTP1B enzyme to each well (except for the no-enzyme control) and incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding pNPP. d. Incubate for 30 minutes at 37°C. e. Stop the reaction by adding the stop solution. f. Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

  • Data Analysis: a. Calculate the percentage of PTP1B inhibition for each compound concentration relative to the vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative GlyT1 Inhibitory Activity

Compound IC₅₀ (nM) ± SD Assay Type Cell Line
Test Compound Experimental Data[3H]Glycine UptakeHEK293-hGlyT1
SarcosineExperimental Data[3H]Glycine UptakeHEK293-hGlyT1
ALX-5407Experimental Data[3H]Glycine UptakeHEK293-hGlyT1

Table 2: Comparative PTP1B Inhibitory Activity

Compound IC₅₀ (µM) ± SD Assay Type
Test Compound Experimental DatapNPP-based biochemical
SuraminExperimental DatapNPP-based biochemical
VanadateExperimental DatapNPP-based biochemical

Conclusion and Future Directions

This guide provides a logical and scientifically rigorous framework for the initial biological characterization of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. By systematically testing for activity against high-probability targets and comparing the results to well-established compounds, researchers can generate the foundational data necessary to determine the primary biological function of this novel molecule.

Positive results in any of these primary screens should be followed by more extensive secondary assays, including selectivity profiling against related transporters or phosphatases, determination of the mode of inhibition (e.g., competitive vs. non-competitive), and in vivo studies to assess pharmacokinetic properties and efficacy in relevant disease models.

References

  • Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Retrieved from [Link]

  • PubMed. (2020, October 15). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Retrieved from [Link]

  • ResearchGate. (2017, September 1). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Retrieved from [Link]

  • PMC. (2025, July 14). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. Retrieved from [Link]

  • PubMed. (n.d.). Screening for novel antimicrobials from encoded combinatorial libraries by using a two-dimensional agar format. Retrieved from [Link]

  • BioIVT. (n.d.). GLYT1 Transporter Assay. Retrieved from [Link]

  • ResearchGate. (2018, January 25). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Retrieved from [Link]

  • PMC. (2018, January 9). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Retrieved from [Link]

  • PMC. (n.d.). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Retrieved from [Link]

  • Lirias. (2025, September 16). Screening inhibitors of protein tyrosine phosphatase 1B from natural products. Retrieved from [Link]

  • (n.d.). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Retrieved from [Link]

  • RSC Publishing. (2024, July 19). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO 3 H core–shell nanostructures. Retrieved from [Link]

  • PLOS. (2018, June 18). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches. Retrieved from [Link]

  • Taylor & Francis Online. (2015, January 22). Potent protein tyrosine phosphatase 1B (PTP1B) inhibiting constituents from Anoectochilus chapaensis and molecular docking studies. Retrieved from [Link]

  • PubMed. (2008, December 15). Design of potent GlyT1 inhibitors: in vitro and in vivo profiles. Retrieved from [Link]

  • ResearchGate. (2016, August 25). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Retrieved from [Link]

  • MDPI. (2024, December 20). Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). GLYT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Retrieved from [Link]

  • Google Patents. (2015, August 31). A high-throughput assay method for identifying allosteric nmda receptor modulators.
  • ResearchGate. (2018, January). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

  • Patsnap Synapse. (2025, March 11). What are the key players in the pharmaceutical industry targeting GlyT1?. Retrieved from [Link]

  • Frontiers. (n.d.). Isolation, Screening, and Identification of Novel Isolates of Actinomycetes from India for Antimicrobial Applications. Retrieved from [Link]

  • CHIMIA. (n.d.). View of Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. Retrieved from [Link]

  • (n.d.). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Retrieved from [Link]

  • PubMed. (2015, December 1). Design, Synthesis and Preliminary Bioactivity Studies of imidazolidine-2,4-dione Derivatives as Bcl-2 Inhibitors. Retrieved from [Link]

  • bioRxiv. (2020, May 2). Release sites are positioned to activate NMDA receptors. Retrieved from [Link]

  • ResearchGate. (2026, January 20). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride proper disposal procedures

This technical guide provides comprehensive, step-by-step standard operating procedures (SOPs) for the safe handling, spill containment, and disposal of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 130388...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides comprehensive, step-by-step standard operating procedures (SOPs) for the safe handling, spill containment, and disposal of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6)[1].

Designed for researchers and drug development professionals, this document bridges the gap between basic Safety Data Sheet (SDS) compliance and practical, field-proven laboratory logistics. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure environmental compliance, protect personnel, and maintain the integrity of their analytical and synthetic workflows.

Chemical Profiling & Hazard Causality

To properly dispose of a chemical, one must first understand its physicochemical behavior. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a hydantoin derivative containing a primary amine stabilized as a hydrochloride salt.

Mechanistic Hazard Analysis:

  • Irritation Potential: The imidazolidine-2,4-dione core and the primary amine chain are known to act as localized irritants to the skin, eyes, and respiratory tract (GHS H315, H319, H335)[2].

  • Thermal Decomposition Byproducts: Because it is an amine hydrochloride salt, exposing this compound to high heat or combustion will break the molecule down into highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas .

  • Chemical Incompatibilities: Mixing this salt with strong bases will deprotonate the amine, potentially altering its solubility profile and causing unintended exothermic reactions. It must also be kept away from strong oxidizing agents[3].

Table 1: Physicochemical and Hazard Summary
ParameterSpecification / DataOperational Implication
CAS Number 1303889-72-6[1]Use for accurate waste tracking and manifesting.
Physical State Solid (Powder/Crystals)High risk of aerosolization; avoid dry sweeping[4].
Solubility Highly Water SolubleAqueous waste streams must be carefully pH-monitored.
Combustion Hazards NOx, Carbon Oxides, HCl gasMust be disposed of in an incinerator with a scrubber[5].

Logical Workflow for Waste Segregation

Proper waste segregation prevents dangerous cross-reactions in waste carboys and reduces disposal costs. The following diagram illustrates the self-validating decision matrix for segregating 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride waste.

WasteDisposalFlow Start Waste Generation: 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Powder Liquid Aqueous Waste (Solutions/Washes) Decision->Liquid Solution Consumables Contaminated PPE & Consumables Decision->Consumables Materials SolidBin Designated Solid Chemical Waste Bin Solid->SolidBin pHCheck Check pH & Neutralize (Target pH 6-8) Liquid->pHCheck BioBin Hazardous Solid Waste Receptacle Consumables->BioBin LiquidBin Aqueous Waste Carboy (Halogen-compatible) pHCheck->LiquidBin Incineration EPA-Approved Incineration (with Afterburner & Scrubber) SolidBin->Incineration LiquidBin->Incineration BioBin->Incineration

Workflow for the segregation and disposal of 3-(3-Aminopropyl)imidazolidine-2,4-dione HCl waste.

Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Waste Disposal

This protocol ensures that daily experimental waste is compliantly packaged for environmental health and safety (EHS) pickup.

  • Aqueous Waste Collection:

    • Causality: Because the compound is a hydrochloride salt, aqueous solutions may be slightly acidic.

    • Action: Test the pH of the solution using indicator strips. If the pH is below 5.0, carefully neutralize it to pH 6-8 using dilute sodium bicarbonate ( NaHCO3​ ) before adding it to the bulk aqueous waste carboy.

    • Segregation: Ensure the receiving carboy is rated for halogenated aqueous waste , as the chloride ions will be present.

  • Solid Waste Collection:

    • Action: Collect all unreacted powder, failed crystallization batches, or precipitated solids into a sealable, chemically compatible container (e.g., HDPE plastic).

    • Labeling: Clearly label the container with: "Hazardous Waste: 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride. Toxic/Irritant. Do not mix with strong bases or oxidizers."

  • Final EHS Transfer:

    • Action: Transfer the sealed containers to your institutional EHS department.

    • Validation: Verify that the waste manifest explicitly requests chemical incineration equipped with an afterburner and scrubber system [5]. This is a non-negotiable requirement to scrub the highly toxic HCl and NOx gases generated during combustion.

Protocol B: Immediate Spill Containment & Decontamination

In the event of a powder spill on the benchtop or floor, standard sweeping will aerosolize the irritant particles. Follow this self-validating containment loop:

  • Isolate and Protect: Immediately clear the area of unprotected personnel. Don a fitted N95 or P100 particulate respirator, nitrile gloves, and chemical safety goggles[3].

  • Dampen to Prevent Aerosolization (Critical Step):

    • Causality: Dry sweeping generates microscopic airborne dust that can cause severe respiratory irritation[2].

    • Action: Lightly mist the spilled powder with distilled water or cover it with damp paper towels to weigh down the particulate matter[4].

  • Mechanical Recovery: Use a non-sparking scoop or a disposable plastic scraper to collect the dampened paste. Transfer the material into a wide-mouth hazardous waste jar.

  • Chemical Decontamination: Because the molecule is highly water-soluble, wash the spill surface with a mixture of warm water and a mild laboratory detergent. Absorb the wash water with spill pads and dispose of them in the solid hazardous waste bin.

Data Presentation: Waste Segregation Matrix

To prevent accidental laboratory fires or toxic gas release, strictly adhere to the following segregation matrix when disposing of materials contaminated with this compound.

Table 2: Waste Segregation Categories
Waste StreamAcceptable ReceptacleIncompatible Materials (DO NOT MIX)Final Treatment
Pure Solid Powder HDPE / Glass Waste JarStrong oxidizers (e.g., Nitric Acid, Peroxides)[3]Incineration (Scrubber)
Aqueous Solutions Halogenated Aqueous CarboyStrong bases (e.g., concentrated NaOH)Incineration / Carbon Adsorption
Contaminated PPE Biohazard/Chemical Solid BinFlammable solvent-soaked ragsIncineration
Organic Extracts Non-Halogenated Organic CarboyAcids, heavy metal catalystsFuel Substitution / Incineration

References

  • Cole-Parmer. Material Safety Data Sheet - Amine hydrochloride derivatives. Retrieved from:[Link]

  • CapotChem. MSDS of 1-Benzyl-5-ethoxy-imidazolidine-2,4-dione. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical barriers. When handling active pharmaceutical ingredient (API...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of physical and chemical barriers. When handling active pharmaceutical ingredient (API) building blocks like 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride (CAS: 1303889-72-6), we must often operate under the assumption of incomplete toxicological profiling. Therefore, we rely on mechanistic chemical principles to dictate our protective strategies.

This guide provides the definitive, step-by-step operational and logistical protocols required to establish a zero-exposure baseline when handling this specific amine hydrochloride salt.

Hazard Assessment & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), we must understand the causality of the hazard. 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is a crystalline amine salt.

The Mechanistic Threat: Hydrochloride salts of primary amines are highly hygroscopic. While the dry powder may seem inert, it poses a severe risk upon aerosolization. If fine particulates of this compound contact the moisture in human eyes, the respiratory tract, or sweat on the skin, they undergo rapid dissolution. This causes a localized, acute pH shift and osmotic stress, leading to severe mucosal irritation or contact dermatitis.

To mitigate this, our PPE strategy prioritizes creating an absolute moisture and particulate barrier, aligning with the [1], which mandates that protective equipment must be selected based on a precise hazard evaluation.

Table 1: Hazard Profile and Causality Matrix

Exposure RouteMechanistic HazardCausality / Physiological ConsequenceRequired Mitigation
Ocular Particulate dissolution in tear filmLocalized pH shift causing severe corneal irritation and inflammation.Unvented chemical splash goggles.
Dermal Hygroscopic salt reacts with sweatContact dermatitis; potential for long-term sensitization.Double-gloving (Nitrile), Knit-cuff Lab Coat.
Inhalation Aerosolization of fine powderMicro-abrasions and mucosal irritation in the respiratory tract.Fume hood (Face velocity 80-120 fpm).

Personal Protective Equipment (PPE) Matrix

According to the National Research Council's authoritative guide, [2], no single glove material protects against all chemicals. Because 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride is handled as a solid that can easily contaminate surfaces, we employ a layered defense system.

Table 2: Quantitative PPE Specifications

PPE CategorySpecification & MaterialQuantitative Standard / Rationale
Hand Protection 100% Nitrile (Double-gloved)Minimum thickness: 0.11 mm. Breakthrough time: >480 mins. Inner glove acts as a chemical barrier; outer absorbs mechanical stress.
Eye/Face ANSI Z87.1 Chemical Splash GogglesMust be indirectly vented or unvented to prevent airborne dust from bypassing the seal.
Body Flame-Resistant (FR) or 100% Cotton Lab CoatMust feature knit cuffs to eliminate the "exposure gap" between the glove and the sleeve.
Respiratory N95 / P100 Particulate RespiratorRequired only if handling outside a certified chemical fume hood (highly discouraged).

Operational Workflow: Handling Protocol

The following self-validating protocol ensures that any potential breach in containment is isolated before it can reach the operator.

Phase 1: Preparation & Verification

  • Verify Engineering Controls: Confirm the chemical fume hood is operational with a continuous face velocity between 80 and 120 linear feet per minute (fpm).

  • Inspect PPE: Perform an inflation test on both pairs of nitrile gloves to check for microscopic pinhole leaks prior to donning.

  • Pre-Weigh Vessels: Pre-weigh and tare all closed transfer vessels (e.g., amber glass vials) to minimize the time the chemical is exposed to open air.

Phase 2: Execution & Handling

  • Don PPE: Put on the lab coat, followed by safety goggles, the inner pair of nitrile gloves, and finally the outer pair of nitrile gloves. Ensure the outer glove is pulled over the knit cuff of the lab coat.

  • Positioning: Transfer the 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride container into the deepest part of the fume hood, maintaining a minimum distance of 6 inches from the sash to prevent turbulent air from pulling powder outward.

  • Extraction: Use an anti-static weighing spatula . Causality note: Hydrochloride salts frequently hold static charges. Standard metal spatulas can cause the powder to repel and aerosolize, increasing inhalation risk.

  • Containment: Seal the primary chemical container and the transfer vessel immediately after extracting the required mass.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe down the exterior of the sealed transfer vessel with a damp, lint-free wipe (using a 70% ethanol/water mixture) before removing it from the fume hood.

  • Doffing: Remove the outer gloves inside the fume hood. Grasp the exterior of the glove at the wrist and peel it off inside-out to trap any residual powder. Dispose of them immediately in a solid hazardous waste bin.

  • Final Wash: Remove the inner gloves and wash hands thoroughly with soap and warm water for a minimum of 20 seconds.

Spill Management & Disposal Plan

Even with rigorous protocols, spills can occur. This emergency plan prevents a localized spill from becoming a laboratory-wide contamination event.

Step-by-Step Spill Response (Solid Powder):

  • Isolate: Evacuate the immediate vicinity. Do not dry sweep. Sweeping will instantly aerosolize the hydrochloride salt, creating a severe inhalation hazard.

  • Contain: Carefully cover the spilled powder with slightly dampened absorbent pads. The moisture will suppress dust formation while the pad contains the material.

  • Collect: Use a non-sparking, disposable plastic scoop to transfer the dampened material and the pads into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontaminate: Wash the spill area with copious amounts of water to dissolve any remaining salt, followed by a 70% ethanol wipe-down.

Disposal Plan: Dispose of 3-(3-Aminopropyl)imidazolidine-2,4-dione hydrochloride waste in strict accordance with EPA Resource Conservation and Recovery Act (RCRA) regulations.

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Aqueous Waste: Any liquid waste containing the dissolved salt must be collected in a compatible carboy. Critical: Keep this strictly separated from strong oxidizing agents or strong bases, which could react exothermically or liberate the free amine.

Workflow Visualization

Workflow A Hazard Assessment (CAS: 1303889-72-6) B Don PPE: Double Gloves, Goggles, Coat A->B C Fume Hood Transfer (Velocity >80 fpm) B->C D Handle Chemical (Anti-static Spatula) C->D E Spill Occurs? D->E F Spill Protocol: Dampen & Contain E->F Yes G Decontaminate Workspace E->G No I RCRA Compliant Disposal F->I H Doff PPE & Wash Hands G->H H->I

Chemical Handling and Exposure Mitigation Workflow for Amine Hydrochloride Salts.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories". United States Department of Labor. URL:[Link]

  • National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

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